2-Bromo-6-tert-butoxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-[(2-methylpropan-2-yl)oxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRVWDAISRXUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652099 | |
| Record name | 2-Bromo-6-tert-butoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949160-14-9 | |
| Record name | 2-Bromo-6-tert-butoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-(tert-butoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-6-tert-butoxypyridine: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-tert-butoxypyridine, a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into the core aspects of its synthesis, elucidates its key physicochemical and spectroscopic properties, and explores its strategic applications in the construction of complex molecular architectures. By synthesizing theoretical principles with practical, field-proven insights, this guide aims to serve as an essential resource for leveraging the unique reactivity of this compound in the pursuit of novel therapeutics.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and biologically active compounds.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the pharmacokinetic properties of a molecule makes it a privileged structure in drug design.[2] this compound emerges as a particularly valuable intermediate due to its orthogonal reactivity. The bromo substituent serves as a versatile handle for a multitude of cross-coupling reactions, while the tert-butoxy group modulates the electronic properties of the pyridine ring and can be strategically removed if necessary. This guide will provide a detailed exploration of this compound, empowering researchers to effectively incorporate it into their synthetic strategies.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is fundamental to its effective application. The following tables summarize the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 949160-14-9 | [3] |
| Molecular Formula | C₉H₁₂BrNO | [3] |
| Molecular Weight | 230.11 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point (Predicted) | 247.7 ± 20.0 °C | - |
| Density (Predicted) | 1.334 ± 0.06 g/cm³ | - |
| Storage Temperature | 2-8°C under inert atmosphere |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 500 MHz) | Predicted: δ 7.45 (t, J = 7.8 Hz, 1H, H4), 7.10 (d, J = 7.8 Hz, 1H, H3 or H5), 6.85 (d, J = 7.8 Hz, 1H, H3 or H5), 1.55 (s, 9H, C(CH₃)₃). |
| ¹³C NMR (CDCl₃, 126 MHz) | Predicted: δ 162.0 (C6), 142.0 (C2), 140.0 (C4), 118.0 (C3 or C5), 110.0 (C3 or C5), 82.0 (C(CH₃)₃), 28.5 (C(CH₃)₃). |
| IR (Film, cm⁻¹) | Characteristic Peaks: ~2975 (C-H, sp³), ~1580, 1450 (C=C, C=N, aromatic), ~1250, 1170 (C-O, ether). |
| Mass Spectrometry (EI) | Predicted m/z: 230/232 ([M]⁺, bromine isotopes), 174/176 ([M - C₄H₈]⁺), 157/159 ([M - C₄H₉O]⁺). |
Note: The NMR data is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Experimental data can be found on platforms like ChemicalBook.[4]
Synthesis of this compound: A Methodological Deep Dive
The most direct and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the inherent electrophilicity of the carbon atoms bearing halogen substituents in dihalopyridines.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via the reaction of 2,6-dibromopyridine with a suitable alkoxide, in this case, potassium tert-butoxide. The electron-withdrawing nature of the pyridine nitrogen and the two bromine atoms renders the C2 and C6 positions susceptible to nucleophilic attack. The bulky tert-butoxide preferentially attacks one of the bromo-substituted carbons, leading to the formation of a Meisenheimer complex, which then expels a bromide ion to yield the desired product.
References
- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 2. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]
- 3. 2-bromo-6-(tert-butoxy)pyridine 97% | CAS: 949160-14-9 | AChemBlock [achemblock.com]
- 4. 2-Bromo-6-tert-butylOXY-pyridine(949160-14-9) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to 2-Bromo-6-tert-butoxypyridine (CAS: 949160-14-9): Properties, Reactivity, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic building blocks are indispensable tools for the construction of complex molecular architectures. Among these, substituted pyridines are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. 2-Bromo-6-tert-butoxypyridine has emerged as a particularly valuable synthetic intermediate. Its unique substitution pattern—featuring a reactive bromine atom poised for cross-coupling and a bulky tert-butoxy group to sterically and electronically tune the pyridine ring—makes it a versatile substrate for creating diverse molecular libraries. This guide provides a comprehensive technical overview of this compound, detailing its properties, reactivity, key applications, and safe handling protocols to support its effective use in research and development.
Compound Identification and Properties
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in synthesis.
Chemical Structure
The structure of this compound is defined by a pyridine ring substituted at the 2-position with a bromine atom and at the 6-position with a tert-butoxy group.
Caption: Chemical structure of this compound.
Physicochemical and Identification Data
The key identifiers and properties of this compound are summarized below for quick reference.[1][2][3][4][5][6]
| Identifier | Value |
| CAS Number | 949160-14-9[1][2][3][4][5] |
| IUPAC Name | 2-bromo-6-(tert-butoxy)pyridine[2][4] |
| Molecular Formula | C₉H₁₂BrNO[1][3][5] |
| Molecular Weight | 230.1 g/mol [3][5] |
| SMILES | CC(C)(C)OC1=CC=CC(Br)=N1[4] |
| InChI Key | ZQRVWDAISRXUPX-UHFFFAOYSA-N[2] |
| Appearance | Colorless to Yellow Liquid[1] |
| Purity | Typically ≥95-97%[3][4][5] |
| Storage | Inert atmosphere, 2-8°C[1] |
Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dictated by the interplay of its functional groups. Understanding these electronic and steric effects is crucial for predicting reactivity and designing successful synthetic protocols.
-
The C-Br Bond : The bromine atom at the 2-position is the primary reactive site for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition by a low-valent palladium(0) complex, initiating the catalytic cycle.
-
The Pyridine Nitrogen : The nitrogen atom makes the pyridine ring electron-deficient, which can influence the rate of oxidative addition.[7] More significantly, the lone pair on the nitrogen can coordinate to the palladium catalyst. This potential for catalyst inhibition or deactivation is a critical consideration in reaction design.[7]
-
The tert-Butoxy Group : This bulky group at the 6-position provides significant steric hindrance around the nitrogen atom. This steric shielding can be advantageous, as it may disfavor the unproductive coordination of the pyridine nitrogen to the palladium center, thereby promoting the desired catalytic turnover. Electronically, the oxygen atom donates electron density into the ring via resonance, which can modulate the overall electronic character of the substrate.
Key Applications in Synthetic Chemistry
The primary application of this compound in drug discovery and development is as a substrate in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.[8]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.
Expertise & Causality: Protocol Design
For an electron-deficient substrate like a 2-bromopyridine, successful coupling requires a carefully selected catalyst system.[7]
-
Catalyst and Ligand : A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) is often necessary. These ligands facilitate the oxidative addition step, which can be challenging for electron-poor aryl halides, and promote the reductive elimination step to release the product.[9]
-
Base and Solvent : A moderately strong base like K₃PO₄ or K₂CO₃ is typically used. The choice of solvent is also critical; ethereal solvents like 1,4-dioxane, often with a small amount of water, are effective at solubilizing the various components of the reaction.[10][11]
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and requires optimization for each specific substrate combination.
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition : Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%) to the flask under a positive pressure of inert gas.
-
Solvent Addition : Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Reaction Execution : Heat the mixture with vigorous stirring to the target temperature (typically 80–110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The formation of C-N bonds via Buchwald-Hartwig amination is another cornerstone of medicinal chemistry, allowing for the synthesis of arylamines.[12]
Expertise & Causality: Protocol Design
The amination of 2-bromopyridines also presents specific challenges that inform protocol design.
-
Catalyst System : Similar to the Suzuki coupling, bulky, electron-rich ligands are essential. Bidentate ligands such as BINAP or DPPF can also be highly effective.[1][3][12]
-
Base Selection : This reaction requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this transformation.[1][3] Weaker bases are generally insufficient.
-
Solvent : Anhydrous, non-protic solvents such as toluene or dioxane are required to prevent quenching of the strong base and other reactive intermediates.
Generalized Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general starting point and requires optimization for each specific amine.
-
Reaction Setup : To a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (NaOt-Bu, 1.4 eq.).
-
Inert Atmosphere : Seal the flask and thoroughly purge with an inert gas (e.g., Argon).
-
Reagent Addition : Under a positive pressure of inert gas, add this compound (1.0 eq.), the desired primary or secondary amine (1.1–1.2 eq.), and anhydrous toluene.
-
Reaction Execution : Heat the mixture with vigorous stirring to the target temperature (typically 80–110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[3][4]
Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical reagent.
Hazard Identification
This compound is classified with the following hazards:[1][2]
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Safe Handling Protocol
A self-validating system of safety checks should be in place before handling this compound.
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[12] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including:
-
Chemical safety goggles or a face shield.
-
A flame-resistant lab coat.
-
Chemically resistant gloves (e.g., nitrile).
-
-
Procedural Safety :
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.[12]
-
Storage
To maintain its purity and integrity, this compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C .[1] This prevents potential degradation from atmospheric moisture and oxygen.
Conclusion
This compound is a highly valuable and versatile building block for modern organic synthesis. Its well-defined reactivity, primarily centered on palladium-catalyzed cross-coupling, allows for the strategic and efficient introduction of molecular diversity. By understanding its intrinsic properties, the mechanistic nuances of its reactions, and the critical importance of safe handling, researchers can effectively leverage this compound to accelerate the discovery and development of novel pharmaceuticals and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Bromo-6-(tert-butoxy)pyridine | CymitQuimica [cymitquimica.com]
- 6. 2-bromo-6-(tert-butoxy)pyridine 97% | CAS: 949160-14-9 | AChemBlock [achemblock.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Reactivity of 2-Bromo-6-tert-butoxypyridine in Organic Synthesis
Introduction: Strategic Importance of a Versatile Pyridine Building Block
2-Bromo-6-tert-butoxypyridine has emerged as a pivotal building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its unique structural and electronic properties, characterized by the presence of a sterically demanding and electron-donating tert-butoxy group and a reactive bromine atom on the pyridine core, offer a versatile platform for the construction of complex molecular architectures. The strategic placement of these functionalities allows for a diverse range of chemical transformations, enabling the introduction of various substituents and the elaboration of the pyridine scaffold into novel chemical entities with potential therapeutic applications. This guide provides a comprehensive technical overview of the reactivity of this compound, focusing on key organic reactions and offering field-proven insights for researchers, scientists, and drug development professionals.
Core Reactivity Profile: A Triumvirate of Synthetic Transformations
The synthetic utility of this compound is primarily centered around three classes of reactions: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), metal-halogen exchange to form organometallic intermediates (lithiation and Grignard formation), and the subsequent deprotection of the tert-butoxy group to unmask a reactive hydroxyl functionality. Understanding the nuances of each of these transformations is critical for the successful design and execution of synthetic routes employing this versatile building block.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, and this compound is an excellent substrate for these transformations. The electron-rich nature of the pyridine ring, enhanced by the electron-donating tert-butoxy group, influences the reactivity in these reactions.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and it is widely used to couple this compound with a variety of boronic acids and their derivatives.[1] The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[2][3]
Causality Behind Experimental Choices:
-
Catalyst System: The selection of the palladium source and ligand is paramount. For electron-rich and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often preferred.[2] These ligands promote the oxidative addition of the palladium(0) species to the C-Br bond and facilitate the reductive elimination step.[4]
-
Base: A base is required to activate the boronic acid for transmetalation.[5] The choice of base can significantly impact the reaction outcome. While stronger bases like potassium phosphate (K₃PO₄) can be effective, milder bases such as potassium carbonate (K₂CO₃) are often sufficient, especially when dealing with base-sensitive functional groups on the coupling partner.[2]
-
Solvent: A mixture of an organic solvent and water is typically employed to facilitate the dissolution of both the organic and inorganic reagents. Common solvent systems include dioxane/water and toluene/water.[2]
Quantitative Data for Suzuki-Miyaura Coupling:
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >90 |
| (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene/H₂O | 90 | 16 | >95 |
| (3-Thienyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 85 | 24 | ~85 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with (4-Methoxyphenyl)boronic acid
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, for instance, a combination of Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[6] this compound readily participates in this reaction with a wide range of primary and secondary amines.[7][8] The electron-donating tert-butoxy group can increase the electron density on the pyridine ring, potentially affecting the rate of oxidative addition.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are generally effective.[9] Ligands like BINAP or Josiphos-type ligands, in combination with a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂, are commonly employed.[10]
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine and regeneration of the active catalyst.[9] Sodium tert-butoxide (NaOt-Bu) is the most frequently used base for this transformation.[10]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are the solvents of choice to ensure the stability of the catalyst and prevent unwanted side reactions.[10]
Quantitative Data for Buchwald-Hartwig Amination:
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 12 | >90 |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | ~85 |
| n-Butylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 80 | 24 | ~80 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Add this compound (1.0 equiv.) and morpholine (1.2 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the Schlenk tube and heat the mixture at 100 °C for 12 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(morpholino)-6-tert-butoxypyridine.
Diagram of Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Metal-Halogen Exchange: Generation of Nucleophilic Pyridyl Species
The bromine atom at the 2-position of this compound can be readily exchanged with a metal, such as lithium or magnesium, to generate a nucleophilic pyridyl species. This opens up a vast array of possibilities for the introduction of various electrophiles.
The tert-butoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-H bond by a strong base.[11][12] However, in the case of this compound, lithium-halogen exchange is the more common and efficient method for generating the corresponding lithiated species. This is typically achieved using an organolithium reagent such as n-butyllithium (n-BuLi) at low temperatures.[13]
Causality Behind Experimental Choices:
-
Organolithium Reagent: n-Butyllithium is a commonly used reagent for lithium-halogen exchange due to its high reactivity. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions, such as attack of the organolithium reagent on the pyridine ring.[13]
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to solvate the organolithium species and maintain its reactivity.
-
Electrophile: The generated lithiated pyridine is a potent nucleophile and can react with a wide range of electrophiles, including aldehydes, ketones, carbon dioxide, and alkyl halides.
Experimental Protocol: Lithiation and Quenching with an Electrophile (DMF)
-
To a solution of this compound (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv.) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv.) dropwise and continue stirring at -78 °C for another hour.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to yield the corresponding aldehyde.
The formation of a Grignard reagent from this compound can be achieved by reacting it with magnesium metal in an anhydrous ether solvent.[14] The success of this reaction is highly dependent on the activation of the magnesium surface.[15]
Causality Behind Experimental Choices:
-
Magnesium Activation: The magnesium turnings are often activated using a small amount of iodine or 1,2-dibromoethane to initiate the reaction.
-
Solvent: Anhydrous THF is a superior solvent to diethyl ether for the formation of pyridyl Grignard reagents, as it can better solvate the organomagnesium species.[15]
Experimental Protocol: Grignard Formation and Reaction with Benzaldehyde
-
To a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 equiv.) and a crystal of iodine.
-
Add a small amount of a solution of this compound (1.0 equiv.) in anhydrous THF via the dropping funnel.
-
Once the reaction initiates (as indicated by heat evolution and disappearance of the iodine color), add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
-
Cool the Grignard reagent to 0 °C and add a solution of benzaldehyde (1.0 equiv.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Diagram of Organometallic Intermediate Formation and Reaction:
Caption: Pathways to nucleophilic pyridyl species and subsequent reaction.
Deprotection of the tert-Butoxy Group: Unveiling the 2-Hydroxypyridine
The tert-butoxy group serves as an effective protecting group for the hydroxyl functionality. Its removal can be readily achieved under acidic conditions to reveal the corresponding 2-hydroxypyridine, which exists in equilibrium with its 2-pyridone tautomer.
Causality Behind Experimental Choices:
-
Acidic Conditions: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for the deprotection of the tert-butoxy group.[16][17] The reaction proceeds via protonation of the ether oxygen followed by elimination of isobutylene.[17]
-
Solvent: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[7] For HCl-mediated deprotection, solvents like dioxane or methanol are often used.
Experimental Protocol: Deprotection using Trifluoroacetic Acid
-
To a solution of the 2-tert-butoxypyridine derivative (1.0 equiv.) in dichloromethane (DCM) at 0 °C, add trifluoroacetic acid (TFA) (10 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting crude 2-hydroxypyridine can be purified by crystallization or column chromatography.
Application in Drug Development: A Case Study
The synthetic versatility of this compound has been harnessed in the development of numerous pharmaceutical candidates. For instance, it serves as a key starting material in the synthesis of certain kinase inhibitors and modulators of ion channels, where the substituted pyridine core is essential for biological activity. The ability to readily introduce diverse functionalities at the 2- and 6-positions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion: A Versatile Tool for Modern Synthesis
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and the ease of deprotection of the tert-butoxy group provide a powerful platform for the synthesis of a wide array of substituted pyridines. The principles and protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this important synthetic intermediate in their quest for novel and impactful molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. baranlab.org [baranlab.org]
- 13. Formylation - Common Conditions [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
The Linchpin in Modern Catalysis: A Technical Guide to the Mechanism of 2-Bromo-6-tert-butoxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the quest for efficient and selective catalysts is paramount. Among the myriad of molecular tools available, substituted pyridines have emerged as a versatile class of ligands and precursors for catalysis. This guide delves into the core mechanism of action of a particularly effective, yet elegantly simple molecule: 2-Bromo-6-tert-butoxypyridine. As a senior application scientist, this document aims to provide not just a theoretical overview, but a practical, in-depth understanding of how the unique structural attributes of this compound drive its catalytic prowess, particularly in the realm of palladium-catalyzed cross-coupling reactions.
The Strategic Architecture of this compound: More Than Just a Building Block
At first glance, this compound is a deceptively simple heterocyclic compound. However, its efficacy in catalysis stems from a deliberate arrangement of functional groups, each playing a critical role in modulating the properties of a metallic center. The key to its function lies in the interplay of steric and electronic effects imparted by its substituents.
-
The Pyridine Core: The nitrogen atom of the pyridine ring serves as the primary coordination site to a transition metal, such as palladium. The electron-deficient nature of the pyridine ring can influence the oxidative addition step in a catalytic cycle.[1]
-
The 2-Bromo Substituent: This halogen atom is the reactive handle for oxidative addition, the crucial first step in many cross-coupling reactions. A palladium(0) species will insert into the carbon-bromine bond, initiating the catalytic cycle.[2][3][4]
-
The 6-tert-butoxy Group: This bulky, electron-donating group is the cornerstone of the molecule's unique catalytic activity. Its significance can be broken down into two key contributions:
-
Electronic Effects: As an alkoxy group, the tert-butoxy substituent is electron-donating through resonance. This increases the electron density on the pyridine ring and, by extension, the coordinated metal center. A more electron-rich metal center can facilitate the rate-determining reductive elimination step, which is the final, product-forming step in the catalytic cycle.[5][6]
-
Steric Effects: The sterically demanding tert-butyl group plays a crucial role in promoting the formation of monoligated, highly reactive catalytic species. It can also influence the geometry of the metal complex, potentially accelerating key steps in the catalytic cycle and preventing catalyst deactivation pathways.
-
Unraveling the Catalytic Cycle: this compound in Action
The primary application of this compound is as a precursor to catalytically active species in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. In these reactions, it is often used in conjunction with a phosphine ligand, where the this compound itself can be considered a "pro-ligand" that is transformed in situ, or it can be used to synthesize more complex ligands.
For the purpose of illustrating its core mechanistic role, let us consider its application in a generic palladium-catalyzed cross-coupling reaction.
The Buchwald-Hartwig Amination: A Case Study
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[2] The catalytic cycle, when employing a system involving this compound, can be conceptualized as follows:
Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Step-by-Step Mechanistic Analysis:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-Br bond of an aryl bromide (which could be this compound itself if it is a substrate, or another aryl bromide if it is acting as a ligand precursor). This forms a Pd(II) intermediate. The electron-deficient nature of the pyridine ring can influence the rate of this step.[1]
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This is often the rate-limiting step of the cycle. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst. The electron-donating tert-butoxy group on the pyridine ring, if part of a ligand system, enriches the palladium center, thereby promoting this crucial bond-forming step.[5][6]
Experimental Protocols and Data
While a specific, universally optimized protocol for this compound in all catalytic applications is not feasible, the following represents a well-established starting point for a Buchwald-Hartwig amination, adapted from procedures for similar 2-bromopyridine derivatives.[3][7][8]
General Protocol for Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 2-bromopyridine derivative, the amine, sodium tert-butoxide, palladium(II) acetate, and the phosphine ligand.
-
Evacuate and backfill the tube with the inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Data for Cross-Coupling of 2-Bromopyridine Derivatives
The following table summarizes typical reaction conditions and yields for the cross-coupling of various 2-bromopyridine derivatives, providing a baseline for what can be expected when using this compound.
| Entry | Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 60 |
| 2 | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | Reflux | 90.7 |
| 3 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | High |
| 4 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | >95 |
Data compiled from analogous reactions reported in the literature.[7][9]
The Interplay of Steric and Electronic Effects: A Deeper Dive
The true elegance of this compound as a catalytic component lies in the synergistic interplay of its electronic and steric properties.
Figure 2: The dual role of the tert-butoxy group in catalysis.
Computational studies on similar ligand systems have shown that bulky substituents ortho to the coordinating nitrogen atom can significantly influence the energy barriers of the elementary steps in the catalytic cycle.[10][11] The tert-butoxy group in the 6-position is expected to favor a three-coordinate palladium center during the reductive elimination step, which is known to be faster than from a four-coordinate species.[12][13]
Conclusion and Future Outlook
This compound represents a prime example of rational ligand design in catalysis. Its mechanism of action is a finely tuned interplay of electronic and steric effects that facilitate key steps in palladium-catalyzed cross-coupling reactions. For researchers in drug development and materials science, a deep understanding of this mechanism is not merely academic; it is the key to unlocking new synthetic pathways and optimizing existing ones.
The principles elucidated here for this compound can be extrapolated to the design of new, even more efficient catalysts. By modulating the steric bulk and electronic properties of the substituents on the pyridine ring, it is possible to fine-tune the catalytic activity for specific applications. As the demand for more complex and novel molecules grows, the foundational understanding of such catalytic linchpins will continue to be a driving force in chemical innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 11. Computational Studies of "Covalent Hydration" Reactions Involving Non-innocent 2-2'-bipyridine Ligands Within Ru Water Oxidation Catalysts [osti.gov]
- 12. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Versatile Virtuoso: A Technical Guide to the Applications of 2-Bromo-6-tert-butoxypyridine in Modern Synthesis
Foreword: Unlocking Molecular Complexity with a Strategic Building Block
In the intricate tapestry of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the plethora of heterocyclic scaffolds, substituted pyridines hold a place of prominence, forming the core of numerous pharmaceuticals, functional materials, and agrochemicals. This guide delves into the multifaceted applications of a particularly valuable, yet often overlooked, pyridine derivative: 2-Bromo-6-tert-butoxypyridine .
With its unique combination of a reactive bromine handle for cross-coupling and a sterically demanding, electron-donating tert-butoxy group, this molecule offers chemists a powerful tool to navigate the challenges of regioselectivity and to introduce molecular complexity with precision. This document, intended for researchers, scientists, and drug development professionals, will explore the core applications of this compound, providing not just a list of reactions, but a deeper understanding of the causality behind its synthetic utility. We will dissect its role in cornerstone cross-coupling reactions, examine its application in the synthesis of bioactive molecules, and provide practical, field-proven insights to empower your own research endeavors.
The Strategic Advantage of this compound: A Structural and Reactivity Analysis
At its core, the utility of this compound stems from the interplay of its two key functional groups. The bromine atom at the 2-position serves as a versatile leaving group, readily participating in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, the bedrock of modern synthetic chemistry.
The tert-butoxy group at the 6-position, however, is what truly sets this reagent apart. Its significant steric bulk can influence the regioselectivity of reactions on the pyridine ring and can also impact the conformational preferences of the final products. Electronically, the tert-butoxy group is an electron-donating group, which can modulate the reactivity of the pyridine ring and the adjacent C-Br bond. This electronic influence can be a critical factor in the oxidative addition step of many catalytic cycles.
A Workhorse in Cross-Coupling Chemistry: Enabling Diverse Molecular Scaffolds
This compound has proven its mettle in a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of substituted pyridines.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. This compound is an excellent substrate for this reaction, readily coupling with a variety of aryl and heteroaryl boronic acids and their derivatives. The reaction typically proceeds with high efficiency, driven by the favorable catalytic cycle of palladium. While specific data for this compound is not always explicitly detailed in broad studies, the efficient transformation of the analogous 2-chloro-6-tert-butoxypyridine highlights the high reactivity of this scaffold in Suzuki couplings[1]. The bulky tert-butoxy group can play a role in directing the coupling to the 2-position and may influence the dihedral angle of the resulting biaryl product.
Representative Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Molecules
The formation of carbon-nitrogen bonds is of paramount importance in medicinal chemistry, as the arylamine motif is a common feature in a vast number of pharmaceuticals. The Buchwald-Hartwig amination provides a powerful method for the synthesis of these crucial bonds[2]. This compound is a suitable substrate for this reaction, coupling with a variety of primary and secondary amines. The choice of palladium precursor, ligand, and base is critical for achieving high yields and functional group tolerance[3]. The bulky tert-butoxy group can influence the accessibility of the bromine atom to the catalytic complex, and the electron-donating nature of the alkoxy group can impact the rate of oxidative addition.
Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Objective: To synthesize 4-(6-(tert-butoxy)pyridin-2-yl)morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
Xantphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by this compound and morpholine.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes)[4][5]. This reaction allows for the introduction of rigid alkynyl linkers, a common strategy in the design of functional materials and bioactive molecules. This compound can be effectively coupled with a range of terminal alkynes using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base[4][5].
Catalytic Cycles in Sonogashira Coupling
Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira coupling.
Other Notable Cross-Coupling Reactions
Beyond these three cornerstone reactions, this compound is a viable substrate for a range of other important cross-coupling reactions, including:
-
Kumada Coupling: This reaction utilizes a Grignard reagent as the organometallic partner and is often catalyzed by nickel or palladium[2][4]. It offers a powerful method for C-C bond formation, although the high reactivity of Grignard reagents can limit functional group tolerance[2].
-
Negishi Coupling: Employing organozinc reagents, the Negishi coupling is known for its high functional group tolerance and reactivity[6][7]. This makes it a valuable tool for the synthesis of complex molecules.
-
Heck Reaction: The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes[8][9]. This reaction provides a direct route to the introduction of vinyl groups onto the pyridine ring.
Applications in the Synthesis of Bioactive Molecules and Functional Materials
The versatility of this compound in cross-coupling reactions makes it a valuable intermediate in the synthesis of a wide array of functional molecules.
Kinase Inhibitors in Drug Discovery
Substituted pyridines are a common scaffold in many kinase inhibitors, which are a major class of drugs used in the treatment of cancer and other diseases. The ability to readily functionalize the pyridine ring at the 2-position makes this compound an attractive starting material for the synthesis of libraries of potential kinase inhibitors[10]. For instance, it can serve as a key building block for inhibitors of c-Jun N-terminal kinase (JNK), a protein implicated in various inflammatory diseases and cancer[11]. The synthesis of such inhibitors often involves a key cross-coupling step to introduce a specific substituent at the 2-position of the pyridine ring.
Building Blocks for Organic Electronics
The electronic properties of substituted pyridines also make them attractive components for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). The ability to introduce various aryl and alkynyl groups through cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. The tert-butoxy group can also enhance the solubility and processability of these materials.
Summary of Key Reaction Parameters
The following table summarizes typical conditions for the major cross-coupling reactions involving 2-bromo-pyridine derivatives, which can be adapted for this compound.
| Reaction | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | 80 - 120 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos, Pd(OAc)₂ / BINAP | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF | Room Temp - 80 |
| Kumada | NiCl₂(dppp), Pd(PPh₃)₄ | (Grignard reagent acts as base) | THF, Diethyl Ether | 0 - Room Temp |
| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | (Organozinc is non-basic) | THF, DMF | Room Temp - 80 |
| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80 - 120 |
Conclusion and Future Outlook
This compound has firmly established itself as a versatile and strategic building block in modern organic synthesis. Its predictable reactivity in a wide range of cross-coupling reactions, coupled with the unique steric and electronic influence of the tert-butoxy group, provides chemists with a powerful tool for the construction of complex molecular architectures. From the development of novel kinase inhibitors to the design of advanced organic materials, the applications of this pyridine derivative continue to expand. As the demand for more efficient and selective synthetic methodologies grows, the strategic deployment of well-designed building blocks like this compound will undoubtedly play an increasingly crucial role in advancing the frontiers of chemical science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Kumada Coupling | NROChemistry [nrochemistry.com]
- 5. US5965734A - Processes and intermediates for preparing 2-substituted piperidine stereoisomers - Google Patents [patents.google.com]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-Bromo-6-tert-butoxypyridine
An In-depth Technical Guide to 2-Bromo-6-tert-butoxypyridine: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This compound is a substituted pyridine derivative that has emerged as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a reactive bromine atom at the 2-position and a sterically bulky tert-butoxy group at the 6-position, provides a valuable scaffold for constructing complex molecular architectures. The bromine atom serves as a key functional handle for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions, while the tert-butoxy group modulates the molecule's electronic properties and solubility. This guide offers a comprehensive overview of the essential physical and chemical properties of this compound, details a robust synthetic protocol, and explores its reactivity and strategic applications in the field of drug development.
Physicochemical and Structural Properties
Accurate characterization of a reagent is fundamental to its effective application in research and development. This compound is typically a colorless to light yellow liquid at room temperature, and its core properties are summarized below.[1] These properties are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 949160-14-9 | [1][2] |
| Molecular Formula | C₉H₁₂BrNO | [1][2][3] |
| Molecular Weight | 230.11 g/mol | [2][3] |
| IUPAC Name | 2-bromo-6-(tert-butoxy)pyridine | [2] |
| Appearance | Colorless to Yellow Liquid | [1] |
| Predicted Boiling Point | 247.7 ± 20.0 °C | [1] |
| Predicted Density | 1.334 ± 0.06 g/cm³ | [1] |
| Purity | Typically ≥97% | [1][2] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
| InChI Key | ZQRVWDAISRXUPX-UHFFFAOYSA-N |
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of standard spectroscopic techniques, which are essential for confirming its identity and purity after synthesis or before use.[4]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): ¹H NMR spectroscopy is used to verify the proton environment. The spectrum would characteristically show a singlet for the nine equivalent protons of the tert-butyl group and distinct signals in the aromatic region for the three protons on the pyridine ring. ¹³C NMR would confirm the presence of nine unique carbon atoms, including the quaternary carbon of the tert-butyl group and the carbon atoms of the pyridine ring, with the carbon atom bonded to bromine showing a characteristic shift. Spectroscopic data for this compound is available in databases like ChemicalBook for comparison.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. The spectrum would exhibit characteristic C-O stretching vibrations for the ether linkage and C=N and C=C stretching frequencies associated with the pyridine ring.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[4] The analysis would show a molecular ion peak (M+) corresponding to the molecular weight of 230.11 g/mol , with a characteristic isotopic pattern (M+2 peak of similar intensity) due to the presence of the bromine atom.
Synthesis and Reaction Mechanism
The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution reaction. A common and effective strategy involves the reaction of 2,6-dibromopyridine with a suitable alkoxide, such as potassium tert-butoxide.
The choice of potassium tert-butoxide serves a dual purpose: it is both a strong, non-nucleophilic base and the source of the incoming tert-butoxy nucleophile. The reaction is typically performed in an aprotic polar solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) to facilitate the dissolution of the reagents and promote the substitution mechanism. The electron-deficient nature of the pyridine ring, further activated by two electron-withdrawing bromine atoms, makes it susceptible to nucleophilic attack, allowing for the displacement of one of the bromide ions.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for analogous etherification reactions on dihalopyridines.[6]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add 2,6-dibromopyridine (1.0 eq).
-
Dissolution: Add anhydrous THF (or DMF) to dissolve the starting material completely.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add potassium tert-butoxide (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low. The bulky tert-butoxide favors mono-substitution.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Chemical Reactivity and Applications in Drug Development
The primary utility of this compound in medicinal chemistry lies in its function as a versatile synthetic intermediate.[3] The bromine atom at the 2-position provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of novel pharmaceutical agents.[7][8]
This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of diverse aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial step in synthesizing compounds targeting a wide range of biological receptors.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
The ability to undergo these transformations allows for the systematic modification of the pyridine core, making this compound a valuable building block for generating compound libraries for high-throughput screening in drug discovery campaigns.[7][9]
Caption: Utility of this compound in cross-coupling reactions.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. It is classified with the signal word "Warning" and is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard precautionary measures should be followed, including working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact. The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]
Conclusion
This compound is a high-value synthetic intermediate with a well-defined set of physical and chemical properties. Its strategic importance is rooted in the orthogonal reactivity of its functional groups—the versatile bromine atom ready for cross-coupling and the stable tert-butoxy group that modulates electronic character. The straightforward synthesis and predictable reactivity make it an indispensable tool for medicinal chemists and researchers in the development of novel therapeutics, enabling the efficient construction of diverse and complex molecular scaffolds.
References
- 1. 2-Bromo-6-(tert-butoxy)pyridine , 97% , 949160-14-9 - CookeChem [cookechem.com]
- 2. 2-bromo-6-(tert-butoxy)pyridine 97% | CAS: 949160-14-9 | AChemBlock [achemblock.com]
- 3. 2-Bromo-6-(tert-butoxy)pyridine | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromo-6-tert-butylOXY-pyridine(949160-14-9) 1H NMR [m.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Advent of a Versatile Reagent: A Technical Guide to the Discovery and Synthesis of 2-Bromo-6-tert-butoxypyridine
Introduction: A Molecule of Strategic Importance
In the landscape of modern organic synthesis and drug discovery, the strategic importance of functionalized heterocyclic compounds cannot be overstated. Among these, substituted pyridines are a cornerstone, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. 2-Bromo-6-tert-butoxypyridine, a seemingly unassuming molecule, has emerged as a valuable and versatile building block. Its unique constitution, featuring a sterically hindered tert-butoxy group and a reactive bromine atom at the 2- and 6-positions of the pyridine ring, offers chemists a powerful tool for intricate molecular engineering. This guide provides an in-depth exploration of the discovery and historical development of the synthesis of this important reagent, offering insights into the chemical principles that underpin its preparation and utility.
The Genesis of a Synthetic Strategy: The Rise of Nucleophilic Aromatic Substitution on Pyridines
While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the chemical literature, its conceptualization and synthesis can be understood within the broader historical context of pyridine chemistry. The development of methods for the selective functionalization of the pyridine ring has been a central theme in organic chemistry for over a century.
The key to understanding the synthesis of this compound lies in the principles of nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic systems.[1] Pyridine, with its electron-withdrawing nitrogen atom, is more susceptible to nucleophilic attack than benzene. This effect is particularly pronounced at the α (2- and 6-) and γ (4-) positions, where the negative charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the electronegative nitrogen atom.[2][3]
Historically, the reaction of dihalopyridines with nucleophiles has been a foundational strategy for the synthesis of 2,6-disubstituted pyridines. Early work in this area laid the groundwork for the eventual synthesis of a wide array of derivatives, including the alkoxy-substituted compounds that are precursors to molecules like this compound.
Evolution of a Synthetic Pathway: From Simple Alkoxides to Sterically Hindered Groups
The logical and most common precursor for the synthesis of this compound is 2,6-dibromopyridine . The reaction of 2,6-dibromopyridine with an alkoxide nucleophile proceeds via a nucleophilic aromatic substitution mechanism. The greater reactivity of the halogens at the 2- and 6-positions of the pyridine ring makes them susceptible to displacement by strong nucleophiles.
The introduction of a tert-butoxy group, however, presents a unique challenge due to its significant steric bulk. The tert-butoxide anion, typically derived from potassium tert-butoxide, is a strong, non-nucleophilic base.[4] Its bulk can hinder its ability to act as a nucleophile in some contexts. However, in the case of the electron-deficient 2,6-dibromopyridine, the SNAr reaction is sufficiently favorable to allow for the displacement of one of the bromine atoms.
The selective monosubstitution of 2,6-dibromopyridine is a critical aspect of this synthesis. The introduction of the first bulky tert-butoxy group deactivates the ring towards further nucleophilic attack and sterically hinders the remaining bromine atom, thus favoring the formation of the monosubstituted product, this compound.
Visualizing the Synthetic Logic: A Step-by-Step Pathway
The likely and most practical synthetic route to this compound is a nucleophilic aromatic substitution on 2,6-dibromopyridine. The following diagram illustrates this transformation.
References
An In-depth Technical Guide to the Electrophilic Substitution Patterns of 2-Bromo-6-tert-butoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) patterns of 2-bromo-6-tert-butoxypyridine. As a senior application scientist, this document synthesizes foundational principles of pyridine chemistry with nuanced insights into the directing effects of the bromo and tert-butoxy substituents. We will explore the interplay of electronic and steric factors that govern the regioselectivity of common electrophilic substitution reactions, including nitration, halogenation, and Friedel-Crafts acylation. This guide is intended to be a practical resource, offering not only theoretical explanations but also actionable experimental protocols and data presentation to aid researchers in the strategic functionalization of this versatile heterocyclic building block.
Introduction: The Unique Electronic Landscape of this compound
Pyridine, an electron-deficient heterocycle, presents a significant challenge to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[1][2] This inherent lack of reactivity is often compounded by the acidic conditions of many EAS reactions, which protonate the pyridine nitrogen and further deactivate the ring.[3] Consequently, electrophilic substitution on an unsubstituted pyridine ring is sluggish and typically requires harsh reaction conditions, yielding the 3-substituted product.[4][5]
The introduction of substituents at the 2- and 6-positions, as in this compound, dramatically alters this landscape. The molecule becomes a fascinating case study in the competition and cooperation of directing group effects on an already electronically biased aromatic system.
-
The Tert-Butoxy Group (-OtBu): An Activating, Ortho, Para-Director. The oxygen atom of the tert-butoxy group possesses lone pairs that can be donated into the pyridine ring through a resonance effect (+M). This donation increases the electron density of the ring, thereby activating it towards electrophilic attack. This activating effect is most pronounced at the positions ortho and para to the substituent.[6]
-
The Bromo Group (-Br): A Deactivating, Ortho, Para-Director. Halogens are a unique class of substituents. While they are deactivating due to their inductive electron-withdrawing effect (-I), they possess lone pairs that can be donated via resonance (+M), directing incoming electrophiles to the ortho and para positions.[7]
-
The Pyridine Nitrogen: An overarching deactivating influence, directing meta to itself (the 3- and 5-positions).
The interplay of these competing electronic and steric influences dictates the ultimate regiochemical outcome of electrophilic substitution on this compound. The bulky tert-butyl group can also exert significant steric hindrance, potentially influencing the accessibility of adjacent positions.[8]
Predicting the Regioselectivity of Electrophilic Attack
The three available positions for electrophilic attack on the this compound ring are C3, C4, and C5. A qualitative analysis of the directing effects suggests the following:
-
C3-Position: This position is ortho to the activating tert-butoxy group and meta to the deactivating bromo group. It is also meta to the deactivating pyridine nitrogen.
-
C4-Position: This position is para to the activating tert-butoxy group and meta to the bromo group.
-
C5-Position: This position is meta to the tert-butoxy group and ortho to the bromo group. It is also meta to the pyridine nitrogen.
In situations with competing directing groups, the most powerfully activating group generally dictates the position of substitution.[9] In this case, the tert-butoxy group is a stronger activator than the bromo group is a deactivator. Therefore, substitution is most likely to be directed by the tert-butoxy group to its ortho (C3) and para (C4) positions. The inherent deactivation of the pyridine ring still necessitates carefully chosen reaction conditions.
Below is a visual representation of the predicted directing effects:
Key Electrophilic Substitution Reactions and Methodologies
While specific literature on the electrophilic substitution of this compound is limited, we can extrapolate from established protocols for related substituted pyridines. The presence of the activating tert-butoxy group suggests that reactions should proceed under milder conditions than those required for unsubstituted pyridine.
Nitration
Nitration of pyridine derivatives often requires potent nitrating agents. A common and effective method involves the in-situ generation of the nitronium ion (NO₂⁺).
Predicted Regioselectivity: The primary product is expected to be 2-bromo-6-tert-butoxy-3-nitropyridine , with the potential for the formation of the 4-nitro isomer as a minor product. The strong activation by the tert-butoxy group at the ortho C3 position is anticipated to be the dominant factor.
Experimental Protocol: Nitration of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in trifluoroacetic anhydride at 0 °C.
-
Addition of Nitrating Agent: Slowly add a solution of concentrated nitric acid (2.5 eq) in trifluoroacetic anhydride to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 12 hours.
-
Workup: Carefully pour the reaction mixture into a beaker of ice-cold sodium metabisulfite solution to quench the reaction.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Trifluoroacetic Anhydride | Solvent | Activates nitric acid |
| Concentrated Nitric Acid | 2.5 | Nitrating agent precursor |
| Sodium Metabisulfite | Excess | Quenching agent |
| Dichloromethane | - | Extraction solvent |
Halogenation
Direct halogenation of electron-rich pyridines can be achieved with elemental halogens or N-halosuccinimides.
Predicted Regioselectivity: Similar to nitration, halogenation is expected to favor the C3 position, yielding 2-bromo-3-halo-6-tert-butoxypyridine . The steric bulk of the tert-butoxy group may slightly disfavor substitution at the C3 position compared to a smaller alkoxy group, potentially increasing the proportion of the C4 isomer.
Experimental Protocol: Bromination of this compound
-
Reaction Setup: In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetic acid.
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.1 eq) to the solution.
-
Initiation (if necessary): A catalytic amount of a radical initiator like AIBN or exposure to a UV lamp may be required to initiate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Workup: Filter the reaction mixture to remove succinimide. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine.
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography.
Friedel-Crafts Acylation
Friedel-Crafts reactions on the pyridine ring are notoriously difficult due to the coordination of the Lewis acid catalyst with the basic nitrogen atom, which deactivates the ring.[10] However, the presence of the activating tert-butoxy group may enable this transformation under specific conditions. It is crucial to employ a stoichiometric amount of the Lewis acid.
Predicted Regioselectivity: Acylation is anticipated to occur at the C3 position to yield (2-bromo-6-tert-butoxypyridin-3-yl) ketone .
Experimental Protocol: Friedel-Crafts Acylation of this compound
-
Formation of the Acylium Ion: In a separate flask, add an acyl chloride (1.1 eq) to a suspension of aluminum chloride (AlCl₃) (1.2 eq) in an inert solvent like dichloromethane at 0 °C. Stir for 30 minutes to form the acylium ion complex.
-
Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Addition: Slowly add the pre-formed acylium ion complex to the solution of the pyridine derivative at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
Workup: Quench the reaction by carefully pouring it over crushed ice and dilute HCl.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Mechanistic Considerations and Self-Validating Protocols
The mechanism of electrophilic aromatic substitution on this compound proceeds through a cationic intermediate, often referred to as a Wheland intermediate or sigma complex. The stability of this intermediate is the key determinant of the reaction's regioselectivity.
Attack at the C3 and C4 positions allows for resonance stabilization of the positive charge that involves the lone pairs of the tert-butoxy group, which is a highly stabilizing interaction. Conversely, attack at the C5 position does not benefit from this stabilization.
A self-validating protocol for these reactions involves careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of isomeric products. Characterization of the product mixture by ¹H NMR spectroscopy will be crucial to determine the regiochemical outcome. The distinct chemical shifts and coupling patterns of the remaining aromatic protons will allow for unambiguous structure elucidation.
Conclusion and Future Outlook
This compound is a highly functionalized pyridine derivative with significant potential in synthetic chemistry. The directing effects of the bromo and tert-butoxy substituents create a unique electronic environment that favors electrophilic substitution at the C3 and C4 positions. The strongly activating tert-butoxy group is the dominant directing influence, enabling reactions that are typically challenging for the pyridine core.
The experimental protocols provided in this guide serve as a robust starting point for researchers. It is anticipated that further exploration of a wider range of electrophiles and reaction conditions will continue to unveil the synthetic utility of this versatile building block. Future work could involve detailed computational studies to provide a more quantitative prediction of the regioselectivity and reactivity of this substrate.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2- a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol and Application Notes for the Suzuki-Miyaura Coupling of 2-Bromo-6-tert-butoxypyridine
An Application Note for Drug Development Professionals
Introduction: Strategic Importance of Substituted Pyridines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact on the pharmaceutical and fine chemical industries is profound, facilitating the construction of complex molecular architectures.[3] This guide focuses on a particularly valuable building block: 2-bromo-6-tert-butoxypyridine. The 6-(tert-butoxy)pyridin-2-yl motif is a privileged scaffold in medicinal chemistry, offering a unique combination of steric and electronic properties. The tert-butoxy group serves as a sterically bulky, lipophilic element and can act as a synthetic handle for further derivatization, often being readily converted to a hydroxyl group.
However, the coupling of 2-halopyridines presents distinct challenges. The pyridine nitrogen lone pair can coordinate to the palladium catalyst, leading to the formation of inactive species and sluggish or failed reactions.[4] This necessitates a carefully optimized protocol, particularly concerning the choice of catalyst, ligand, and base, to achieve high yields and reproducibility. This document provides a robust, field-proven protocol and explains the causal logic behind the selection of each reaction parameter.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is paramount to troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step and is facilitated by electron-poor aryl halides.[7]
-
Transmetalation: The organic moiety from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step is critically dependent on activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[1][8][9]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple to form the new C-C bond, yielding the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Protocol: Suzuki Coupling of this compound
This protocol is designed as a robust starting point for coupling with a generic arylboronic acid. Optimization may be required for particularly challenging or sensitive substrates.
Materials and Reagents
-
Substrates: this compound (1.0 eq.), Arylboronic acid (1.2–1.5 eq.)
-
Catalyst System: Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: K₃PO₄ (2.0–3.0 eq.) or Cs₂CO₃ (2.0 eq.)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (or a mixture with water, e.g., 4:1)
-
Equipment: Flame-dried Schlenk flask or reaction vial, magnetic stir bar, inert gas line (Argon or Nitrogen), syringes, standard glassware for workup and purification.
Rationale for Reagent Selection
-
Catalyst/Ligand: For sterically hindered and potentially coordinating substrates like 2-bromopyridines, standard catalysts like Pd(PPh₃)₄ can be effective but may require higher loadings.[11][12] A more advanced system using a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich Buchwald phosphine ligand (e.g., SPhos) is highly recommended.[4][11] These ligands stabilize the palladium center, prevent deactivation by the pyridine nitrogen, and promote the crucial reductive elimination step.[4] N-Heterocyclic Carbene (NHC) ligands also show excellent performance with hindered substrates.[13][14]
-
Base: The choice of base is critical. While K₂CO₃ is a common and cost-effective option, stronger bases like K₃PO₄ or Cs₂CO₃ often provide superior results for challenging couplings.[4][11] They more effectively promote the formation of the reactive boronate species required for transmetalation.[9] Cs₂CO₃, though more expensive, is frequently the base of choice for achieving the highest yields.[4]
-
Solvent: 1,4-Dioxane and Toluene are excellent solvents due to their high boiling points and ability to dissolve a wide range of organic substrates.[1] A biphasic system with water is often used to help dissolve the inorganic base, though anhydrous conditions can be beneficial to minimize protodeboronation of the boronic acid.[4]
Step-by-Step Experimental Procedure
Caption: A typical experimental workflow for the Suzuki coupling protocol.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Establish Inert Atmosphere: Seal the flask and connect it to a dual vacuum/inert gas manifold. Carefully evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure all oxygen is removed. The presence of oxygen can promote unwanted homocoupling of the boronic acid.[4][11]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3 mol%).
-
Solvent Addition: Add the previously degassed solvent (e.g., 1,4-Dioxane, ~0.1 M concentration) via syringe. Degassing is crucial and can be achieved by sparging with an inert gas for 20-30 minutes or through several freeze-pump-thaw cycles.[4]
-
Reaction: Immerse the flask in a preheated oil bath (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Optimization and Data Summary
The following table summarizes common conditions and provides a logical framework for optimizing the reaction. Yields are highly dependent on the specific boronic acid partner used.
| Parameter | Condition 1 (Standard) | Condition 2 (Enhanced Activity) | Condition 3 (Classic) | Rationale & Key Considerations |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-5 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ and Pd(OAc)₂ are air-stable precursors that form the active Pd(0) in situ. Pd(PPh₃)₄ is used directly as a Pd(0) source.[4][11] |
| Ligand | SPhos (2-4 mol%) | XPhos (4-10 mol%) | (none) | Bulky, electron-rich phosphines like SPhos and XPhos are superior for hindered substrates, preventing catalyst deactivation and promoting reductive elimination.[4][11] |
| Base | K₃PO₄ (2-3 eq.) | Cs₂CO₃ (2-3 eq.) | K₂CO₃ (2-3 eq.) | Base strength is critical for activating the boronic acid. Cs₂CO₃ often gives the highest yields but is more expensive. K₃PO₄ is a strong, effective alternative.[4][11][15] |
| Solvent | 1,4-Dioxane (anhydrous) | Toluene / H₂O (4:1) | THF | Dioxane and Toluene are high-boiling and versatile. The addition of water can aid in dissolving the base but may increase protodeboronation.[1][4] |
| Temp (°C) | 90–110 | 90–110 | 65–80 | Higher temperatures increase reaction rates but can also lead to byproduct formation. |
| Expected Yield | Good to Excellent | High to Excellent | Moderate to Good | Yield is highly substrate-dependent. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by pyridine nitrogen.2. Insufficiently active base.3. Poor solubility of reagents. | 1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, or an NHC ligand).[4][11][14]2. Screen stronger bases: move from K₂CO₃ → K₃PO₄ → Cs₂CO₃.[4]3. Try a different solvent system (e.g., dioxane, toluene, or DMF). |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure all solvents are rigorously degassed and that a positive pressure of inert gas is maintained throughout the reaction setup and duration.[4][11] |
| Protodeboronation | The boronic acid group is replaced by hydrogen, often facilitated by aqueous bases or acidic impurities. | Use anhydrous solvents and reagents. Consider switching from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[4] |
| Debromination of Starting Material | Formation of palladium hydride species that reduce the aryl bromide. | This side reaction can be complex. Screening different bases, solvents, and palladium sources may mitigate the issue.[5][11] |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-tert-butoxypyridine
Introduction: The Strategic Importance of 2-Amino-6-tert-butoxypyridine Scaffolds
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for researchers and drug development professionals.[2]
This guide focuses on the application of the Buchwald-Hartwig amination to a specific and valuable substrate: 2-Bromo-6-tert-butoxypyridine. The resulting 2-amino-6-tert-butoxypyridine derivatives are key building blocks in medicinal chemistry, offering a unique combination of electronic and steric properties that are often sought after in the design of novel therapeutic agents. The tert-butoxy group, in particular, can serve as a sterically bulky and lipophilic handle, influencing the pharmacokinetic and pharmacodynamic properties of the final molecule.
These application notes provide a comprehensive overview of the critical parameters, a detailed experimental protocol, and troubleshooting guidance for the successful Buchwald-Hartwig amination of this compound.
Reaction Internals: A Mechanistic and Component-Based Rationale
A thorough understanding of the reaction mechanism and the role of each component is paramount for successful reaction design and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[2][3]
The Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the cycle.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[2]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to the formation of a hydrodehalogenated arene and an imine.[2]
Caption: The Buchwald-Hartwig Catalytic Cycle.
Component Selection and Rationale
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst system, base, and solvent.
| Component | Key Considerations for this compound |
| Palladium Precursor | Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[1][3] Pd(II) precursors require in situ reduction to the active Pd(0) species.[3] |
| Ligand | The electron-donating tert-butoxy group can make oxidative addition more challenging. Therefore, bulky, electron-rich phosphine ligands are often preferred to facilitate this step.[4] Commonly used ligands for similar substrates include BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and dppp (1,3-bis(diphenylphosphino)propane).[1] |
| Base | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice for the amination of 2-bromopyridines.[1][5] Other bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be considered for more sensitive substrates.[1] |
| Solvent | Anhydrous, aprotic solvents are essential to prevent catalyst deactivation and unwanted side reactions. Toluene and dioxane are frequently used and have proven effective for similar transformations.[1][6] |
Detailed Experimental Protocol
This protocol is a general guideline for the Buchwald-Hartwig amination of this compound with a primary or secondary amine, based on established procedures for structurally similar 2-bromopyridines.[1][6][7] Optimization of reaction time and temperature may be necessary for specific amine coupling partners.
Materials
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Reaction Setup and Procedure
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Strategic Application of 2-Bromo-6-tert-butoxypyridine in Modern Medicinal Chemistry: A Guide to Synthesis and Derivatization
In the landscape of contemporary drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, 2-Bromo-6-tert-butoxypyridine has emerged as a highly valuable scaffold, offering a unique combination of reactivity and latent functionality that is particularly advantageous for medicinal chemists. This guide provides an in-depth exploration of the applications of this reagent, complete with detailed protocols and the scientific rationale underpinning its use in the synthesis of pharmacologically relevant compounds.
The Strategic Advantage of the this compound Scaffold
The utility of this compound in medicinal chemistry is rooted in two key structural features: the reactive 2-bromo substituent and the sterically encumbered 6-tert-butoxy group. The bromine atom at the 2-position serves as a versatile handle for the introduction of molecular complexity through a variety of palladium-catalyzed cross-coupling reactions.[1] These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of functional group tolerance and predictability.[1][2]
Concurrently, the 6-tert-butoxy group provides a stable, sterically bulky ether linkage. This group can serve multiple purposes: it can act as a protecting group for the 6-hydroxy functionality, which is a common structural motif in bioactive molecules, or it can be used to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. The ability to deprotect the tert-butoxy group to reveal the corresponding 6-hydroxypyridine at a later stage in the synthesis adds a layer of strategic flexibility, allowing for the introduction of a key hydrogen bond donor which can be critical for target engagement.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. These transformations are instrumental in the construction of diverse libraries of substituted pyridines, which are a privileged scaffold in a multitude of therapeutic areas, including oncology, neuroscience, and infectious diseases.[3]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and heteroaryl-aryl bonds.[4][5] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position, providing a gateway to a vast chemical space for structure-activity relationship (SAR) studies.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | Amount | Moles (mmol) | Eq. | CAS Number | Supplier Example |
| This compound | 230 mg | 1.0 | 1.0 | 949160-14-9 | Sigma-Aldrich |
| Arylboronic Acid | - | 1.2 | 1.2 | Varies | Combi-Blocks |
| Pd(PPh₃)₄ | 58 mg | 0.05 | 0.05 | 14221-01-3 | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | 276 mg | 2.0 | 2.0 | 584-08-7 | Fisher Scientific |
| 1,4-Dioxane | 4 mL | - | - | 123-91-1 | Acros Organics |
| Water (degassed) | 1 mL | - | - | 7732-18-5 | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (230 mg, 1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 0.05 eq.) to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Stir the reaction mixture at 90 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-tert-butoxypyridine.[6]
Causality Behind Experimental Choices:
-
Catalyst (Pd(PPh₃)₄): A robust and commonly used catalyst for Suzuki couplings, effective for a wide range of substrates.[5]
-
Base (K₂CO₃): A moderately strong base that is crucial for the transmetalation step of the catalytic cycle.[7]
-
Solvent (1,4-Dioxane/Water): A common solvent mixture for Suzuki reactions, providing good solubility for both organic and inorganic reagents.[4]
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[8] This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines, providing access to a wide variety of 2-amino-6-tert-butoxypyridine derivatives.
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. Optimization of the ligand and base may be necessary for challenging substrates.
Table 2: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent/Material | Amount | Moles (mmol) | Eq. | CAS Number | Supplier Example |
| This compound | 230 mg | 1.0 | 1.0 | 949160-14-9 | Sigma-Aldrich |
| Amine | - | 1.2 | 1.2 | Varies | Alfa Aesar |
| Pd₂(dba)₃ | 23 mg | 0.025 | 0.025 | 51364-51-3 | Acros Organics |
| XPhos | 48 mg | 0.1 | 0.1 | 564483-18-7 | Strem Chemicals |
| Sodium tert-butoxide (NaOt-Bu) | 115 mg | 1.2 | 1.2 | 865-48-5 | TCI America |
| Toluene (anhydrous) | 5 mL | - | - | 108-88-3 | Fisher Scientific |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (230 mg, 1.0 mmol), the amine (1.2 mmol, 1.2 eq.), and sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 23 mg, 0.025 mmol, 0.025 eq.) and XPhos (48 mg, 0.1 mmol, 0.1 eq.) and add them to the Schlenk flask under the inert atmosphere.[9]
-
Add anhydrous toluene (5 mL) to the flask via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-tert-butoxypyridine.[9]
Causality Behind Experimental Choices:
-
Catalyst System (Pd₂(dba)₃/XPhos): A highly active catalyst system for the amination of aryl bromides, known for its broad substrate scope.[10]
-
Base (NaOt-Bu): A strong, non-nucleophilic base that is effective in promoting the deprotonation of the amine and facilitating the catalytic cycle.[8]
-
Solvent (Toluene): A common high-boiling, non-polar solvent for Buchwald-Hartwig aminations.[9]
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Strategic Deprotection: Unveiling the 6-Hydroxypyridine Moiety
A key advantage of using this compound is the ability to readily convert the tert-butoxy group into a hydroxyl group. The resulting 2-substituted-6-hydroxypyridine scaffold is a common feature in many kinase inhibitors and other biologically active molecules, where the hydroxyl group can act as a crucial hydrogen bond donor for binding to the target protein.
Representative Deprotection Protocol
This protocol describes a general method for the acid-catalyzed deprotection of a 6-tert-butoxypyridine derivative.
Step-by-Step Procedure:
-
Dissolve the 2-substituted-6-tert-butoxypyridine (1.0 mmol) in dichloromethane (DCM, 5 mL).
-
Add trifluoroacetic acid (TFA, 1.0 mL) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene (2 x 10 mL) to remove residual TFA.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted-6-hydroxypyridine.
Conclusion
This compound is a strategically important building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of diverse libraries of substituted pyridines. Its utility in robust and well-established cross-coupling reactions, coupled with the latent functionality of the tert-butoxy group, provides medicinal chemists with a powerful tool to accelerate the drug discovery process. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this valuable reagent in their pursuit of novel therapeutics.
References
- 1. 2-bromo-6-(tert-butoxy)pyridine 97% | CAS: 949160-14-9 | AChemBlock [achemblock.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Synthesis of substituted pyridines from 2-Bromo-6-tert-butoxypyridine
An In-Depth Guide to the Synthesis of Substituted Pyridines from 2-Bromo-6-tert-butoxypyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound in Modern Synthesis
Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional organic materials.[1][2][3] The development of modular and efficient methods for their synthesis is therefore of paramount importance.[1][4][5] Among the myriad of available building blocks, this compound has emerged as a particularly versatile and strategic starting material.[6]
This technical guide provides a comprehensive overview of the synthetic utility of this compound. We will delve into the key transformations it enables, providing detailed, field-proven protocols and explaining the mechanistic rationale behind experimental choices. The inherent value of this reagent lies in its orthogonal reactivity:
-
The 2-Bromo Position: Serves as a highly reactive handle for a suite of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon and nitrogen nucleophiles.
-
The 6-tert-butoxy Group: Functions as a robust, sterically-hindering protecting group. Its presence directs reactivity and, crucially, it can be readily cleaved under acidic conditions to unmask the corresponding 2-pyridone, a valuable pharmacophore in its own right.
-
The Pyridine Core: The nitrogen atom influences the electronic properties of the ring, impacting reactivity and providing a key site for biological interactions.[3]
This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the efficient construction of diverse molecular architectures.
Visualizing the Synthetic Potential
The following diagram illustrates the central role of this compound as a divergent precursor to a wide array of functionalized pyridine and pyridone derivatives.
Caption: Synthetic pathways from this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. The electron-deficient nature of the pyridine ring, combined with the reactive C-Br bond, makes this compound an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for coupling aryl or vinyl halides with organoboron compounds, enabling the synthesis of biaryl and substituted styrene motifs.[7][8]
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Br bond, (2) Transmetalation of the organic group from the activated boronic acid to the palladium(II) complex, and (3) Reductive Elimination to form the C-C bond and regenerate the palladium(0) catalyst.[7][9] A base is crucial for activating the organoboron species to facilitate transmetalation.[8][9]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for coupling an arylboronic acid with this compound.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₃PO₄ (3.0 equiv) or KF (3.0 equiv).[10]
-
Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). The choice of ligand is critical and often requires screening for optimal results.[11]
-
Solvent: Add anhydrous, degassed solvent (e.g., dioxane, toluene, or a mixture like dioxane/water).[10][11]
-
Degassing: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Examples
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃ | KF | Dioxane | 100 | ~90 |
| 3,5-bis(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / Ligand 1* | KF | Dioxane | 80 | 82[10] |
| 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | ~75-85 |
*Ligand 1 refers to a specific phosphite ligand used in a cited study for coupling 2-pyridyl nucleophiles.[10]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful means to form C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes.[12][13] This reaction is instrumental for introducing rigid alkynyl linkers into molecular scaffolds.
Mechanistic Insight: This coupling involves two interconnected catalytic cycles. A palladium cycle, similar to the Suzuki reaction, and a copper(I) co-catalyst cycle. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species that undergoes transmetalation to the palladium(II) center.[12] An amine base is required to neutralize the hydrogen halide byproduct and deprotonate the alkyne.[13][14]
Experimental Protocol: Sonogashira Coupling
-
Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in a suitable solvent such as THF or DMF.
-
Reagents: Add the terminal alkyne (1.1-1.5 equiv) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).[14]
-
Catalysts: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).[14][15]
-
Degassing: Degas the mixture by bubbling with argon for 10-15 minutes.[14]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) until completion, monitored by TLC.[14]
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.[12][14]
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Data Summary: Sonogashira Coupling Examples
| Alkyne Partner | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25-50 | >90[16] |
| 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25 | High[15] |
| 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd* | CuI | Et₃N | Toluene | 90 | ~95[16] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 60 | ~80-90 |
*NS-MCM-41-Pd is a specific heterogeneous catalyst reported in the literature.[16]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a transformative reaction that enables the palladium-catalyzed coupling of amines with aryl halides.[17][18] It has largely replaced harsher classical methods for synthesizing arylamines.
Mechanistic Insight: The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex via deprotonation of the amine by a strong base, and reductive elimination to form the C-N bond.[17] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is essential for catalyst turnover.[19][20][21]
Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere: Charge a Schlenk vessel with the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., BINAP, XPhos, 2-4 mol%).[19]
-
Reagents: Add this compound (1.0 equiv) and anhydrous, degassed toluene.[19]
-
Reaction: Seal the vessel and heat the mixture with stirring (typically 80-110 °C) for 4-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate. Wash with brine (2 x 30 mL).[19]
-
Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[19]
Data Summary: Buchwald-Hartwig Amination Examples
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | NaOt-Bu | Toluene | 80 | 60[19][20] |
| Morpholine | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100 | High |
| Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-Amyl alcohol | 110 | ~80-90 |
| N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | Reflux | 90.7[20] |
Part 2: Deprotection to Access 2-Pyridones
A key feature of the 2-tert-butoxy handle is its ability to function as a protecting group for the 2-pyridone tautomer. The tert-butyl group can be readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).
Mechanistic Insight: The reaction proceeds via protonation of the ether oxygen by the strong acid, followed by elimination of the stable tert-butyl cation, which typically fragments to isobutylene.[22][23] The resulting 2-hydroxypyridine exists predominantly as the 2-pyridone tautomer.
Caption: Deprotection workflow to yield 2-pyridones.
Experimental Protocol: tert-Butoxy Group Deprotection
-
Dissolution: Dissolve the 2-substituted-6-tert-butoxypyridine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise.[23] Alternatively, a solution of 4M HCl in dioxane can be used.[24]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Purification: The resulting crude pyridone can be purified by recrystallization, trituration with a suitable solvent (like diethyl ether), or column chromatography.
Caution: TFA is highly corrosive and should be handled with care in a fume hood.[22] The tert-butyl cation generated can sometimes lead to side reactions, particularly with electron-rich aromatic rings.[22][23]
Conclusion
This compound stands out as a robust and versatile building block for the synthesis of functionalized pyridines and 2-pyridones. Its capacity to undergo a wide range of high-yielding palladium-catalyzed cross-coupling reactions allows for the systematic and modular construction of compound libraries. Furthermore, the straightforward deprotection of the tert-butoxy group provides facile access to the medicinally relevant 2-pyridone scaffold. The protocols and data presented herein serve as a practical guide for researchers to effectively harness the synthetic potential of this valuable intermediate in their drug discovery and materials science endeavors.
References
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine synthesis [organic-chemistry.org]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. 2-Bromo-6-(tert-butoxy)pyridine | CymitQuimica [cymitquimica.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 23. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. reddit.com [reddit.com]
Application Notes & Protocols: 2-Bromo-6-tert-butoxypyridine as a Strategic Precursor in the Synthesis of Complex Natural Products
Abstract
The pyridine ring is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a frequent constituent of biologically active molecules. The synthesis of highly substituted pyridines, however, presents a significant challenge. This guide details the strategic application of 2-bromo-6-tert-butoxypyridine, a versatile and powerful building block, in the context of natural product synthesis. We will explore the dual functionality of its substituents—the bromine atom as a versatile handle for carbon-carbon bond formation and the tert-butoxy group as a sterically influential, acid-labile protecting group for the corresponding pyridone. This document provides not only detailed experimental protocols but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.
The Strategic Advantage of this compound
The utility of this compound in complex synthesis stems from the orthogonal reactivity of its two key functional groups. This design allows for a modular and controlled approach to building molecular complexity around the pyridine core.
The Role of the 6-tert-Butoxy Group: A Masked Pyridone
The tert-butoxy group is more than a simple ether; it serves as a robust protecting group for the 6-hydroxypyridine moiety, which exists in tautomeric equilibrium with pyridin-2-one. By "locking" the structure in the aromatic pyridine form, it prevents unwanted side reactions associated with the more nucleophilic pyridone tautomer.
-
Steric Influence: Its significant steric bulk can direct metallation or coupling reactions to other positions on the ring, offering a degree of regiochemical control.
-
Acid-Labile Deprotection: The true power of this group lies in its clean and efficient removal under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleaves the tert-butyl group, liberating the pyridin-2-one core.[3][4] The mechanism involves protonation of the ether oxygen followed by the loss of a stable tert-butyl cation.[5] To avoid unwanted alkylation of other nucleophilic sites in the substrate by this cation, a scavenger such as anisole or thioanisole is often employed.[3][6]
The Versatility of the 2-Bromo Substituent: A Gateway to Functionalization
The bromine atom at the C2 position is the primary point of diversification. It is an excellent substrate for a wide array of modern synthetic transformations.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly susceptible to oxidative addition by a low-valent palladium catalyst, initiating the catalytic cycle of numerous cross-coupling reactions. The Suzuki-Miyaura coupling, which joins the pyridine to an organoboron species, is the most prominent of these methods due to its mild conditions and high functional group tolerance.[7][8][9] This allows for the direct formation of biaryl or heteroaryl-pyridine linkages, which are common motifs in natural products.
-
Lithium-Halogen Exchange: At cryogenic temperatures (typically -78 °C), treatment with a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) results in a rapid lithium-halogen exchange. This process generates a highly nucleophilic 2-pyridyllithium species. This potent intermediate can then be reacted with a wide range of electrophiles to install new functional groups, a strategy often employed in lithiation-borylation sequences to prepare for subsequent cross-coupling.[10]
Below is a diagram illustrating the primary synthetic pathways available from this precursor.
Physicochemical Data
A summary of the key properties of the title compound is provided for reference.
| Property | Value |
| CAS Number | 949160-14-9[11] |
| Molecular Formula | C₉H₁₂BrNO[12] |
| Molecular Weight | 230.1 g/mol [12] |
| Appearance | Colorless to Yellow Liquid |
| Storage | Inert atmosphere, 2-8°C |
| IUPAC Name | This compound |
Core Experimental Protocols
The following protocols are designed as robust starting points for research and development. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of an Arylboronic Acid
This protocol details the formation of a 2-aryl-6-tert-butoxypyridine, a common step in constructing the core of many natural products.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent & Catalyst Addition: Add the degassed solvent system (e.g., Dioxane/H₂O) via cannula. Finally, add the palladium catalyst under a positive pressure of inert gas.
-
Degassing: Bubble nitrogen or argon through the solution for an additional 15-20 minutes to ensure all oxygen is removed.[13]
-
Reaction: Heat the mixture to the desired temperature (typically 90-110 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Table of Typical Suzuki Coupling Conditions:
| Catalyst [mol%] | Ligand [mol%] | Base | Solvent | Temp (°C) | Time (h) |
| Pd(PPh₃)₄[14] | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 |
| Pd(OAc)₂[3] | SPhos[15] | K₃PO₄ | Toluene | 110 | 8 |
| PdCl₂(dppf)[14] | - | Cs₂CO₃ | DMF | 90 | 16 |
Protocol 2: Lithiation-Borylation for Boronic Ester Synthesis
This protocol creates a valuable 6-(tert-butoxy)pyridin-2-ylboronic acid pinacol ester, which is itself a versatile substrate for subsequent Suzuki couplings. This two-step sequence is a powerful strategy for building complex molecules.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-Bpin) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous, low-temperature synthesis
Procedure:
-
Setup: To a flame-dried, three-neck flask under a strong flow of argon, add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 15 minutes. The formation of the lithiated species is often indicated by a color change. Stir the solution at -78 °C for 45-60 minutes.
-
Borylation: Add the boronic ester (i-PrO-Bpin, 1.2 equiv) dropwise. Maintain the temperature at -78 °C and stir for an additional 1-2 hours.
-
Quenching & Work-up: While still cold, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting boronic ester can often be used in the next step without further purification, or it can be purified by chromatography on silica gel (often pre-treated with a non-polar solvent).
Protocol 3: Acid-Mediated Deprotection to Pyridin-2-one
This final protocol unmasks the pyridone, often a crucial step in the final stages of a natural product synthesis to reveal a key hydrogen-bonding motif.
Materials:
-
Substituted 6-tert-butoxypyridine (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Dissolution: Dissolve the 6-tert-butoxypyridine substrate in dichloromethane.
-
Acid Addition: Add trifluoroacetic acid (5-10 equivalents) to the solution at room temperature.[4]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC until the starting material is fully consumed.
-
Work-up: Carefully neutralize the reaction by pouring it into a stirred, saturated solution of NaHCO₃. Ensure that all gas evolution has ceased.
-
Extraction: Extract the product with dichloromethane or ethyl acetate. If the product is highly polar, continuous extraction or addition of isopropanol to the organic solvent may be necessary.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The resulting pyridone is often a crystalline solid and can be purified by recrystallization or column chromatography.
Conclusion
This compound is a uniquely powerful reagent for the synthesis of complex molecules containing the pyridine or pyridone scaffold. Its pre-installed handles for orthogonal chemical transformations—palladium-catalyzed coupling and lithium-halogen exchange—coupled with the strategic use of the tert-butoxy group as a masked pyridone, provide an elegant and efficient entry into highly functionalized heterocyclic systems. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to leverage this building block in the pursuit of novel natural product synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. 949160-14-9|2-Bromo-6-(tert-butoxy)pyridine|BLD Pharm [bldpharm.com]
- 12. 2-Bromo-6-(tert-butoxy)pyridine | CymitQuimica [cymitquimica.com]
- 13. benchchem.com [benchchem.com]
- 14. 6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid | 317356-13-1 | Benchchem [benchchem.com]
- 15. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 2-Bromo-6-tert-butoxypyridine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-6-tert-butoxypyridine. This versatile heterocyclic building block is of significant interest to researchers in medicinal chemistry and materials science.[1] The strategic placement of the bromine atom and the tert-butoxy group allows for nuanced control over electronic and steric properties, making it an ideal substrate for constructing complex molecular architectures. This document delves into the mechanistic underpinnings of key transformations—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—and offers field-proven, step-by-step protocols. The causality behind experimental choices, troubleshooting, and data-driven insights are provided to empower researchers to achieve efficient, reliable, and reproducible outcomes.
Introduction: The Strategic Value of this compound
Palladium-catalyzed cross-coupling reactions represent a pillar of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[2] Within the vast landscape of available substrates, this compound emerges as a particularly valuable building block for several key reasons:
-
Reactive Handle: The bromine atom at the 2-position serves as a reliable reactive site for oxidative addition to a palladium(0) center, initiating the catalytic cycle. Its reactivity is generally higher than that of a corresponding chloro-substituent.
-
Electronic Modulation: The 6-tert-butoxy group is a moderately electron-donating substituent. This influences the electron density of the pyridine ring, which can impact the rate of oxidative addition and subsequent steps in the coupling cycle.
-
Steric Influence: The bulky tert-butyl group provides significant steric hindrance around the 6-position.[3] This can be leveraged for regioselective synthesis and can influence the conformational preferences of the final product.
-
Latent Functionality: The tert-butoxy group can be cleaved under acidic conditions to reveal a hydroxyl group, providing a handle for further synthetic transformations post-coupling.
A critical consideration when working with pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can sometimes lead to catalyst inhibition or deactivation.[4][5] The choice of appropriate ligands is therefore paramount to mitigate this effect and ensure high catalytic turnover.
General Mechanistic Principles of Palladium Cross-Coupling
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6] Understanding this cycle is crucial for rational troubleshooting and reaction optimization.
-
Key Parameters for Success:
-
Palladium Precatalyst: Air-stable Pd(II) precatalysts, which are reduced to the active Pd(0) species in situ, are often preferred for their ease of handling over air-sensitive Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃.[7]
-
Ligands: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are essential.[8] They stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step.
-
Base: The base plays multiple roles, including activating the transmetalating agent (e.g., in Suzuki coupling) or facilitating the deprotonation of a nucleophile (e.g., in Buchwald-Hartwig amination).[9][10]
-
Solvent: Anhydrous, deoxygenated solvents are critical to prevent catalyst deactivation and unwanted side reactions.[11] Common choices include toluene, dioxane, and DMF.
-
Application I: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura coupling is a premier method for constructing biaryl linkages.[2][10] It is widely used due to the operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids and their derivatives.
Causality-Driven Protocol Design
A successful Suzuki coupling of this compound hinges on selecting a catalyst system that is robust enough to overcome potential catalyst inhibition by the pyridine nitrogen and a base that effectively promotes transmetalation without degrading the starting materials.
| Component | Choice & Rationale |
| Substrate | This compound (1.0 equiv.) |
| Coupling Partner | Arylboronic Acid or Ester (1.2–1.5 equiv.) |
| Catalyst System | Option A: Pd(PPh₃)₄ (5 mol%). A reliable, classic choice that serves as a direct source of Pd(0). Option B: Pd(OAc)₂ (2 mol%) with SPhos (4 mol%). A modern system where the bulky SPhos ligand accelerates reductive elimination and protects the Pd center.[12] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.). These bases are effective in promoting the formation of the boronate species required for transmetalation and are compatible with a wide range of functional groups.[13] |
| Solvent | 1,4-Dioxane / Water (4:1 v/v). The aqueous phase is crucial for dissolving the base and facilitating the formation of the active boronate. Dioxane effectively solubilizes the organic components.[13] |
| Temperature | 80–100 °C. Sufficient thermal energy is required to drive the reaction to completion in a reasonable timeframe. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, to make a ~0.2 M solution with respect to the limiting reagent) via syringe. The mixture should be sparged with inert gas for 15-20 minutes prior to addition.[12]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 4–18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[12]
Application II: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods.[14] This reaction is essential for installing nitrogen-containing functional groups, which are ubiquitous in pharmaceuticals.
Causality-Driven Protocol Design
For this transformation, the choice of a strong, non-nucleophilic base is critical to deprotonate the amine nucleophile without competing in side reactions.[9] The ligand must be sufficiently electron-rich and bulky to promote the challenging C-N reductive elimination.
| Component | Choice & Rationale |
| Substrate | This compound (1.0 equiv.) |
| Coupling Partner | Primary or Secondary Amine (1.2 equiv.) |
| Catalyst System | Pd₂(dba)₃ (2 mol%) with (±)-BINAP (4 mol%). This combination is a well-established, highly effective catalyst system for C-N bond formation. The bidentate BINAP ligand provides stability and promotes the desired reactivity.[15] |
| Base | Sodium tert-butoxide (NaOt-Bu) (1.4–2.2 equiv.). A strong, sterically hindered base that is highly effective for generating the palladium-amido intermediate necessary for the catalytic cycle but is a poor nucleophile itself.[15] |
| Solvent | Anhydrous Toluene. A non-polar, aprotic solvent that is ideal for this chemistry and allows for heating to the required temperatures. |
| Temperature | 80–110 °C. Higher temperatures are often required to facilitate the reductive elimination step for C-N bond formation.[15] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., in a glovebox), add sodium tert-butoxide (NaOt-Bu, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), and (±)-BINAP (0.04 equiv.).[15]
-
Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Inert Atmosphere: If not in a glovebox, seal the flask and purge with an inert gas for 5-10 minutes.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring for 2–24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding diethyl ether and then washing with brine.[15]
-
Extraction & Purification: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[15]
Application III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the most reliable method for coupling terminal alkynes with aryl halides, creating conjugated enyne systems.[16] This reaction is distinguished by its use of a dual-catalyst system comprising palladium and a copper(I) co-catalyst.[11][17]
Causality-Driven Protocol Design
The Sonogashira reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-couplings, while a copper cycle is responsible for forming a copper(I) acetylide, which is the active species for transmetalation.[11] The amine base is crucial for both neutralizing the hydrogen halide byproduct and acting as a solvent.
| Component | Choice & Rationale |
| Substrate | This compound (1.0 equiv.) |
| Coupling Partner | Terminal Alkyne (1.2–1.5 equiv.) |
| Catalyst System | PdCl₂(PPh₃)₂ (2–5 mol%) and Copper(I) iodide (CuI) (4–10 mol%). This is the classic and highly effective catalyst combination for Sonogashira couplings.[18] |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0–3.0 equiv.). Acts as both a base to neutralize the HBr formed and as a ligand/solvent.[11] |
| Solvent | Anhydrous THF or DMF. These polar aprotic solvents effectively dissolve the reagents and facilitate the reaction. |
| Temperature | Room Temperature to 80 °C. Many Sonogashira couplings can proceed at mild temperatures, depending on the alkyne's reactivity. |
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.06 equiv.).[18]
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (or DMF). To this stirred suspension, add the amine base (e.g., Et₃N, 2.5 equiv.) followed by the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction Execution: Stir the reaction at room temperature or heat to 60 °C as needed. The reaction is typically complete within 1–6 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper salts and amine hydrohalide.[11]
-
Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently degassed solvents/reagents.3. Inappropriate base or temperature. | 1. Use a fresh catalyst or a robust precatalyst. Ensure proper inert atmosphere techniques.2. Thoroughly degas all solvents and ensure reagents are anhydrous.3. Screen alternative bases or increase the reaction temperature. |
| Formation of Side Products | 1. Suzuki: Homocoupling of boronic acid.2. Buchwald-Hartwig: Diarylation of primary amines.3. General: Protodebromination (loss of Br). | 1. Use a slight excess of the aryl bromide; ensure thorough degassing.2. Use a more sterically hindered ligand; adjust stoichiometry or reaction time.[7]3. Ensure the system is strictly anhydrous; use a stronger base if needed. |
| Dark Black Precipitate (Palladium Black) | Catalyst decomposition and aggregation. | 1. Increase ligand-to-palladium ratio.2. Use a more robust/stabilizing ligand.3. Ensure the reaction is well-stirred and not overheated. |
Conclusion
This compound is a powerful and adaptable substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently synthesize a diverse library of substituted pyridines. The protocols and insights provided in this guide serve as a robust starting point for developing novel molecular entities for applications spanning from drug discovery to the creation of advanced functional materials.
References
- 1. 2-Bromo-6-(tert-butoxy)pyridine | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. The tert-butyl group in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Mechanistic insights into the role of PC- and PCP-type palladium catalysts in asymmetric hydrophosphination of activated alkenes incorporating potential coordinating heteroatoms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Reactions with 2-Bromo-6-tert-butoxypyridine
Welcome to the technical support center for 2-bromo-6-tert-butoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered when working with this versatile reagent. Here, you will find a combination of frequently asked questions and detailed troubleshooting guides for some of its most prevalent applications in cross-coupling chemistry.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and reactivity of this compound.
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is primarily governed by three features: the electron-deficient pyridine ring, the reactive carbon-bromine bond, and the sterically bulky tert-butoxy group. The pyridine nitrogen can coordinate to metal catalysts, potentially inhibiting their activity. The C-Br bond is the primary site for cross-coupling reactions. The tert-butoxy group, while generally stable, can be labile under certain conditions and its steric bulk can influence the approach of reagents to the catalytic center.
Q2: How should I handle and store this compound?
A2: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is typically a liquid or low-melting solid. Store the compound in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Q3: What are the most common reactions in which this compound is used?
A3: This compound is a valuable building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. The two most common applications are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with primary or secondary amines.[1]
Q4: Is the tert-butoxy group stable under typical cross-coupling conditions?
A4: The tert-butoxy group is generally stable under the basic conditions of many cross-coupling reactions. However, it is sensitive to strong acids and can be cleaved to form the corresponding pyridone. While less common, some basic conditions, particularly at elevated temperatures, might lead to partial deprotection or other side reactions. It is crucial to carefully select the base and reaction temperature to maintain the integrity of this group.
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but reactions with 2-bromopyridine derivatives can be challenging.
dot
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Problem 1: Low to no conversion of the starting material.
-
Potential Cause A: Catalyst Deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species. The bulky tert-butoxy group at the 6-position can partially mitigate this but does not eliminate the issue.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic cycle.
-
Potential Cause B: Inefficient Oxidative Addition. The electron-deficient nature of the pyridine ring can sometimes make the initial oxidative addition of the palladium(0) catalyst to the C-Br bond a slow step.
-
Solution: As with catalyst deactivation, the use of electron-rich and bulky phosphine ligands can facilitate the oxidative addition step. Increasing the reaction temperature may also be beneficial, but this should be done with caution to avoid degradation of the starting materials or catalyst.
Problem 2: Significant formation of homocoupled boronic acid byproduct.
-
Potential Cause: The presence of oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.
-
Solution: It is critical to ensure the reaction is performed under strictly anaerobic conditions. This can be achieved by:
-
Thoroughly degassing all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.
-
Maintaining a positive pressure of an inert gas throughout the reaction.
-
Problem 3: Protodeboronation of the boronic acid.
-
Potential Cause: The boronic acid can be sensitive to hydrolysis, especially in the presence of aqueous bases, leading to its replacement with a hydrogen atom.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Consider using a milder, non-aqueous base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Alternatively, more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can be used in place of the boronic acid.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
| Parameter | Value/Range | Notes |
| Starting Material | This compound | 1.0 equivalent |
| Coupling Partner | Arylboronic acid | 1.2 - 1.5 equivalents |
| Palladium Precursor | Pd₂(dba)₃ | 1-2 mol% |
| Ligand | SPhos | 2-4 mol% |
| Base | K₃PO₄ | 2.0 - 3.0 equivalents |
| Solvent | Dioxane/Water (e.g., 10:1) | Degassed |
| Temperature | 80 - 110 °C | Monitor by TLC or LC-MS |
| Reaction Time | 4 - 24 hours | Substrate dependent |
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
In a separate vial, dissolve the palladium precursor and the ligand in a small amount of the degassed solvent and add this to the Schlenk flask under a positive flow of inert gas.
-
Add the remaining degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but like the Suzuki coupling, it has its own set of challenges with 2-bromopyridine substrates.
dot
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Problem 1: Reaction is sluggish or stalls.
-
Potential Cause A: Catalyst Inhibition. Similar to the Suzuki coupling, the pyridine nitrogen can inhibit the palladium catalyst.
-
Solution: The use of bulky, electron-rich biarylphosphine ligands is often crucial for the successful amination of 2-bromopyridines.[2] Ligands such as XPhos, RuPhos, and BINAP have been shown to be effective.[1]
-
Potential Cause B: Inappropriate Base. The choice of base is critical in Buchwald-Hartwig aminations. A base that is too weak may not effectively deprotonate the amine or the palladium-amine complex. Conversely, a base that is too strong could lead to side reactions.
-
Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is often effective.[3] However, for more sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be more suitable. A base screen is often a worthwhile endeavor.
Problem 2: Formation of debrominated byproduct.
-
Potential Cause: Reductive dehalogenation of the starting material can occur as a side reaction, particularly with certain catalyst/ligand combinations and at higher temperatures.
-
Solution:
-
Optimize the ligand. Sometimes switching to a different class of ligand can suppress this side reaction.
-
Lower the reaction temperature.
-
Ensure that the reaction is carried out under strictly anaerobic conditions, as trace oxygen can sometimes contribute to catalyst decomposition pathways that lead to dehalogenation.
-
Problem 3: Cleavage of the tert-butoxy group.
-
Potential Cause: While generally stable to bases, prolonged reaction times at high temperatures with very strong bases could potentially lead to some cleavage of the tert-butoxy group, although this is less common than acid-mediated cleavage. If an acidic workup is employed, this can also lead to deprotection.
-
Solution:
-
If cleavage is observed under basic conditions, consider using a milder base and/or a lower reaction temperature.
-
During workup, avoid strongly acidic conditions if the tert-butoxy group needs to be retained. A neutral or mildly basic aqueous wash is preferable.
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a primary amine.
| Parameter | Value/Range | Notes |
| Starting Material | This compound | 1.0 equivalent |
| Coupling Partner | Primary Amine | 1.2 - 1.5 equivalents |
| Palladium Precursor | Pd₂(dba)₃ | 1-2 mol% |
| Ligand | XPhos | 2-4 mol% |
| Base | NaOtBu | 1.4 - 2.0 equivalents |
| Solvent | Toluene or Dioxane | Anhydrous and degassed |
| Temperature | 80 - 110 °C | Monitor by TLC or LC-MS |
| Reaction Time | 2 - 18 hours | Substrate dependent |
Procedure:
-
To a dry Schlenk tube or sealed tube, add the palladium precursor, the ligand, and the base.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe and stir for a few minutes to allow for catalyst pre-formation.
-
Add this compound and the amine to the reaction mixture.
-
Heat the reaction to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Purification of 2-Bromo-6-tert-butoxypyridine Reaction Products
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the purification of 2-Bromo-6-tert-butoxypyridine. As a crucial building block in medicinal chemistry and materials science, obtaining this compound in high purity is paramount for the success of subsequent synthetic steps. This document is designed to address common challenges encountered during the purification process, offering insights grounded in established chemical principles and field-tested experience.
I. Understanding the Reaction Landscape: Common Impurities and Side Reactions
The synthesis of this compound typically involves the nucleophilic substitution of a bromine atom in 2,6-dibromopyridine with a tert-butoxide group. While seemingly straightforward, this reaction can present several purification challenges. A thorough understanding of the potential impurities is the first step toward an effective purification strategy.
Key Potential Impurities:
-
Unreacted Starting Material (2,6-Dibromopyridine): Due to the reaction equilibrium and kinetics, some amount of the starting material, 2,6-dibromopyridine, often remains in the crude product.
-
Hydrolysis Byproduct (2-Bromo-6-hydroxypyridine): The tert-butoxy group is susceptible to hydrolysis, particularly in the presence of acidic conditions or residual water, leading to the formation of 2-Bromo-6-hydroxypyridine.[1]
-
Over-reaction Product (2,6-di-tert-butoxypyridine): While less common due to steric hindrance, the formation of the di-substituted product can occur, especially with prolonged reaction times or an excess of the tert-butoxide reagent.
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., THF, DMF) and the tert-butoxide salt can be carried through the initial work-up.
II. Troubleshooting Guide: A-Q&A Approach to Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound in a practical question-and-answer format.
Question 1: My NMR spectrum shows signals consistent with unreacted 2,6-dibromopyridine. How can I effectively remove it?
Answer: The presence of residual 2,6-dibromopyridine is a frequent issue. Due to the similar polarities of the starting material and the desired product, separation can be challenging. Here are some strategies:
-
Column Chromatography Optimization:
-
Solvent System: A non-polar/polar solvent system is recommended. Start with a low polarity eluent and gradually increase the polarity. A common and effective system is a gradient of ethyl acetate in hexanes.
-
Fine-Tuning: If co-elution is still an issue, consider using a less polar solvent system, such as toluene/hexanes, to improve separation. The slightly different interactions of the aromatic rings of the compounds with toluene can sometimes provide the necessary resolution.
-
Column Dimensions: A long and narrow column will provide better separation than a short and wide one for a given amount of silica gel.
-
-
Recrystallization (if applicable): While this compound is often a liquid at room temperature[2], if your product solidifies or if you are working at a lower temperature, recrystallization can be an option. Since 2,6-dibromopyridine is a solid, cooling a concentrated solution of your crude product in a non-polar solvent like hexanes may cause the starting material to selectively precipitate.
Question 2: I observe a new set of peaks in my NMR that I suspect is the hydrolysis byproduct, 2-Bromo-6-hydroxypyridine. How can I confirm this and remove it?
Answer: Hydrolysis of the tert-butoxy group is a common side reaction. 2-Bromo-6-hydroxypyridine exists in equilibrium with its tautomer, 6-bromo-2(1H)-pyridinone.
-
Confirmation:
-
NMR Spectroscopy: The proton NMR spectrum of 2-Bromo-6-hydroxypyridine will show characteristic aromatic signals and a broad peak for the hydroxyl or N-H proton.
-
Physical Properties: 2-Bromo-6-hydroxypyridine is a white solid with a melting point of 121-125 °C.[3] If you observe a solid in your oily product, it is likely the hydrolysis byproduct.
-
-
Removal:
-
Aqueous Wash: An effective method to remove the more acidic 2-Bromo-6-hydroxypyridine is to perform a basic aqueous wash of your crude product dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane). A dilute solution of sodium bicarbonate or sodium carbonate will deprotonate the hydroxypyridine, making it water-soluble and thus easily extracted into the aqueous layer.
-
Column Chromatography: If the aqueous wash is not completely effective, 2-Bromo-6-hydroxypyridine is significantly more polar than the desired product and will have a much lower Rf value on a silica gel TLC plate. It will either remain at the baseline or elute much later during column chromatography.
-
Question 3: My purified product appears to be an oil, but the literature suggests it can be a solid. Why is this, and how can I induce crystallization?
Answer: this compound is often isolated as a colorless to yellow liquid.[2] However, the presence of minor impurities can prevent crystallization and lower the melting point.
-
Achieving Crystallization:
-
High Purity is Key: Ensure that all impurities, especially residual solvents and starting materials, have been thoroughly removed.
-
Trituration: Dissolve the oily product in a minimal amount of a polar solvent (e.g., diethyl ether) and then add a non-polar solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Scratching the inside of the flask with a glass rod at the liquid-air interface can initiate crystallization.
-
Seeding: If you have a small amount of pure, solid product, adding a seed crystal to a supersaturated solution can induce crystallization.
-
Low Temperature: Storing the highly pure oil at low temperatures (e.g., in a freezer) for an extended period can promote slow crystallization.
-
III. Experimental Protocols
Protocol 1: General Work-up Procedure
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts like 2-bromo-6-hydroxypyridine.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Load the sample onto the column.
-
Begin elution with the low-polarity mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase to elute the desired product.
-
Monitor the collected fractions by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
IV. Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity | Chemical Structure | Molecular Weight ( g/mol ) | Physical State at RT | Key Differentiating Property |
| 2,6-Dibromopyridine | C₅H₃Br₂N | 236.89 | Solid | Higher melting point, slightly different polarity |
| 2-Bromo-6-hydroxypyridine | C₅H₄BrNO | 174.00 | Solid | Acidic, much more polar |
| 2,6-di-tert-butoxypyridine | C₁₃H₂₁NO₂ | 223.31 | Liquid/Solid | Less polar than the desired product |
V. Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
VI. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure this compound? A1: Pure this compound is typically a colorless to pale yellow liquid.[2] It should be stored under an inert atmosphere at 2-8°C to prevent degradation.[2] The tert-butoxy group can be sensitive to strong acids, leading to hydrolysis.
Q2: My final product has a persistent yellow color. What could be the cause and how can I remove it? A2: A yellow tint can be due to minor, highly conjugated impurities or degradation products. If the product is otherwise pure by NMR, you can try treating a solution of the product in an organic solvent with a small amount of activated charcoal, followed by filtration through a pad of Celite.
Q3: Can I use distillation for purification? A3: While vacuum distillation is a potential purification method for liquids, it may not be ideal for separating this compound from 2,6-dibromopyridine if their boiling points are close. Additionally, heating the compound for extended periods could lead to decomposition. Column chromatography is generally the more reliable method for achieving high purity.
Q4: What is a typical Rf value for this compound on a silica gel TLC plate? A4: The Rf value will depend on the exact solvent system used. In a 10% ethyl acetate in hexanes system, a typical Rf would be in the range of 0.3-0.5. It is always recommended to run a TLC of the crude material to determine the optimal eluent composition for column chromatography.
VII. References
-
ChemicalBook. 2-Bromo-6-hydroxypyridine. --INVALID-LINK--
-
MySkinRecipes. 2-Bromo-6-hydroxypyridine. --INVALID-LINK--
-
Wiley-VCH. Supporting Information. --INVALID-LINK--
-
CymitQuimica. 2-Bromo-6-(tert-butoxy)pyridine. --INVALID-LINK--
-
Organic Syntheses. 2-bromopyridine. --INVALID-LINK--
-
Organic Syntheses. sodium tert-butoxide. --INVALID-LINK--
-
AChemBlock. 2-bromo-6-(tert-butoxy)pyridine 97%. --INVALID-LINK--
-
Sigma-Aldrich. 2-Bromo-6-(tert-butoxy)pyridine. --INVALID-LINK--
-
Sigma-Aldrich. 2-Bromo-6-hydroxypyridine. --INVALID-LINK--
-
BLDpharm. 27992-32-1|2-Bromo-6-hydroxypyridine. --INVALID-LINK--
-
ChemicalBook. A kind of preparation technology of sodium tert-butoxide. --INVALID-LINK--
-
PubChem. 2-Bromo-6-tert-butylpyridine. --INVALID-LINK--
-
Sigma-Aldrich. 2-Bromo-6-(tert-butoxy)pyridine. --INVALID-LINK--
-
CookeChem. 2-Bromo-6-(tert-butoxy)pyridine , 97%. --INVALID-LINK--
-
Sigma-Aldrich. 2-Bromo-6-(tert-butoxy)pyridine. --INVALID-LINK--
References
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-6-tert-butoxypyridine
Welcome to the Technical Support Center for 2-Bromo-6-tert-butoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the use of this versatile building block in organic synthesis. Here, we provide in-depth technical guidance in a direct question-and-answer format, drawing from established chemical principles and field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that I should consider when planning my reactions?
A: this compound possesses two key features that dictate its reactivity:
-
The 2-Bromopyridine Moiety: The bromine atom at the 2-position of the pyridine ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The electron-deficient nature of the pyridine ring can influence the oxidative addition step in the catalytic cycle.
-
The 6-tert-butoxy Group: This bulky alkyl ether serves as a protecting group for the 6-hydroxypyridine tautomer. Its significant steric bulk can influence the reactivity at the adjacent 2-position.[1][2][3] Furthermore, it is an acid-labile protecting group, a critical consideration for reaction workup and purification.
Understanding the interplay of these electronic and steric factors is paramount for successful reaction optimization.
Q2: I am planning a Suzuki-Miyaura coupling with this compound. What are the recommended starting conditions?
A: For a successful Suzuki-Miyaura coupling, a robust palladium catalyst system and appropriate base are crucial. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst, so careful selection of ligands is key.[4][5]
Here is a reliable starting point for your experiment:
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) | These are common and effective Pd(0) sources upon in situ reduction. |
| Ligand | SPhos, XPhos, or RuPhos (2-6 mol%) | Bulky, electron-rich biaryl phosphine ligands are generally effective for cross-coupling of electron-deficient 2-bromopyridines. They promote the oxidative addition step and stabilize the catalytic species. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | These are effective bases for Suzuki couplings and are generally compatible with the tert-butoxy group under typical reaction conditions. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is standard for Suzuki reactions, facilitating the dissolution of both the organic and inorganic reagents. |
| Temperature | 80-110 °C | The reaction temperature should be sufficient to drive the reaction to completion without causing significant degradation of the starting materials or product. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium precursor (1-3 mol%) and the ligand (2-6 mol%).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guides
Problem 1: Low or No Conversion in a Suzuki-Miyaura Coupling
Q: I have set up a Suzuki-Miyaura coupling with this compound, but I am observing very low conversion to my desired product. What are the likely causes and how can I troubleshoot this?
A: Low or no conversion in a Suzuki-Miyaura coupling of this compound can stem from several factors. The following decision-making workflow can help you diagnose and solve the issue.
Troubleshooting a Failed Suzuki Coupling
In-depth Explanation:
-
Catalyst Inactivity: Palladium catalysts, especially when complexed with phosphine ligands, can be sensitive to air and moisture. Always use fresh reagents and maintain a strict inert atmosphere during the reaction setup. For challenging couplings, using a pre-formed catalyst complex can sometimes improve reproducibility.[4]
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. For 2-bromopyridines, bulky and electron-donating ligands facilitate the oxidative addition of the C-Br bond to the Pd(0) center, which is often the rate-limiting step of the catalytic cycle.[6]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition of the starting materials, product, or catalyst. A careful optimization of the temperature is often necessary.
-
Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki reaction.[7] For some boronic acids, a stronger base like cesium carbonate may be required to facilitate the formation of the boronate species.
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation, especially under prolonged heating or in the presence of moisture. Using high-purity boronic acid or its corresponding pinacol ester can mitigate this side reaction.[8][9]
Problem 2: Cleavage of the tert-Butoxy Group During Reaction
Q: I am observing a significant amount of a byproduct that appears to be the 6-hydroxypyridine derivative in my reaction mixture. What conditions lead to the cleavage of the tert-butoxy group, and how can I prevent it?
A: The tert-butoxy group is an acid-labile protecting group. Its cleavage under basic or neutral conditions at elevated temperatures is generally not a major concern. However, certain conditions can promote its removal:
-
Acidic Conditions: Any exposure to acidic conditions, even mild ones, can lead to the cleavage of the tert-butoxy group. This is particularly relevant during the reaction workup.
-
Lewis Acids: Some reagents or additives may have Lewis acidic character, which can facilitate the removal of the tert-butyl group.
-
High Temperatures with Certain Bases: While less common, prolonged heating in the presence of very strong bases might lead to some degradation, although direct SNAr with alkoxide bases is generally slow.
Preventative Measures:
-
Workup: Ensure that the aqueous workup is performed under neutral or slightly basic conditions. Avoid acidic washes (e.g., with HCl or NH₄Cl) if the desired product is the tert-butoxy-protected pyridine.
-
Purification: When performing column chromatography, it is advisable to use a silica gel that has been neutralized with a small amount of triethylamine in the eluent (e.g., 0.1-1%) to prevent on-column deprotection.
-
Reaction Conditions: If you suspect a reagent is causing the deprotection, screen alternative conditions. For example, in a Buchwald-Hartwig amination, a weaker base might be sufficient and less likely to cause side reactions.
Acid-Catalyzed Deprotection of the tert-Butoxy Group
Problem 3: Low Yield in a Buchwald-Hartwig Amination
Q: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the yield is poor. How can I optimize this reaction?
A: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaryl halides like this compound is highly dependent on the reaction conditions.
Key Optimization Parameters for Buchwald-Hartwig Amination:
| Parameter | Recommended Conditions & Troubleshooting | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Standard and effective choices.[10][11][12] |
| Ligand | Xantphos, RuPhos, or BrettPhos (2-4 mol%) | Bulky, electron-rich ligands are crucial for promoting both oxidative addition and reductive elimination.[13] The choice of ligand can be substrate-dependent, so screening may be necessary. |
| Base | NaOt-Bu or LHMDS (1.2-1.5 equivalents) | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.[14] |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous, non-polar aprotic solvents are generally preferred. |
| Temperature | 80-110 °C | The reaction often requires heating to proceed at a reasonable rate. |
Troubleshooting Steps:
-
Ensure Anhydrous and Anaerobic Conditions: Both the catalyst and the strong bases used are sensitive to air and moisture. Use a glovebox or proper Schlenk techniques.
-
Ligand Screening: If one ligand gives a low yield, try another from the recommended list. The steric and electronic properties of the ligand can have a profound impact on the reaction outcome.
-
Base Strength and Solubility: Ensure the base is of high quality and soluble in the reaction medium. In some cases, using a soluble organic base like DBU in combination with an additive can be beneficial for base-sensitive substrates.[15]
-
Amine Quality: Use a pure, dry amine. Impurities can poison the catalyst.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
By systematically addressing these potential issues, you can significantly improve the yield and reproducibility of your Buchwald-Hartwig amination reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald-Hartwig_reaction [chemeurope.com]
- 13. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: 2-Bromo-6-tert-butoxypyridine
Welcome to the technical support center for 2-Bromo-6-tert-butoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block in organic synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in mechanistic principles and field-proven experience.
Introduction to this compound
This compound is a valuable reagent in medicinal chemistry and materials science, frequently employed in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Its utility stems from the orthogonal reactivity of the 2-bromo position for metal-catalyzed bond formation and the steric and electronic influence of the 6-tert-butoxy group. However, the interplay of these functionalities can lead to specific side reactions and purification challenges. This guide will help you anticipate, diagnose, and resolve these issues to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Poor Reactivity and Stalled Reactions
Question: My cross-coupling reaction with this compound is sluggish or stalls completely, even with standard catalyst systems. What is the likely cause?
Answer: The primary culprit is often the coordination of the pyridine nitrogen to the palladium catalyst.[1] This can form inactive or less active catalytic species, effectively sequestering the palladium and slowing down the catalytic cycle. The electron-donating nature of the tert-butoxy group can further enhance the coordinating ability of the pyridine nitrogen.
Troubleshooting Guide: Catalyst Inhibition
Core Problem: The pyridine nitrogen of this compound can act as a ligand for the palladium catalyst, leading to catalyst deactivation.
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically hinder the pyridine nitrogen from coordinating to the palladium center, thus favoring the desired catalytic cycle.[1]
-
Pre-catalyst Choice: Utilize pre-formed palladium pre-catalysts, such as G3 or G4 Buchwald precatalysts. These are designed for rapid generation of the active monoligated Pd(0) species, which can be less susceptible to inhibition.[2]
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the intermolecular reaction with your coupling partner over the intramolecular coordination of the pyridine nitrogen.
Illustrative Data: Ligand Effect on a Model Suzuki Coupling
| Entry | Ligand | Yield of Cross-Coupled Product (%) |
| 1 | PPh₃ | 25 |
| 2 | P(o-tol)₃ | 45 |
| 3 | SPhos | 85 |
| 4 | tBuXPhos | 92 |
This data is representative for a typical Suzuki coupling with a 2-bromopyridine derivative and illustrates the trend of increased yield with bulkier, more electron-rich ligands.
FAQ 2: Formation of 6-tert-Butoxypyridine (Hydrodehalogenation)
Question: I am observing a significant amount of 6-tert-butoxypyridine as a byproduct in my reaction. What is causing this hydrodehalogenation?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom is replaced by a hydrogen atom.[3][4] This occurs when a palladium hydride (Pd-H) species is formed in the catalytic cycle. This Pd-H species can then undergo reductive elimination with the this compound to yield the dehalogenated byproduct.
Causality: The formation of Pd-H species can be promoted by:
-
The presence of water or other protic impurities.
-
The use of certain bases or solvents that can act as hydride sources.[4]
-
Decomposition of the phosphine ligand or other reaction components.
Troubleshooting Guide: Hydrodehalogenation
Core Problem: Formation of a palladium hydride species leads to the reductive cleavage of the C-Br bond.
Solutions:
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Choice of Base and Solvent: Use a non-coordinating, anhydrous base like Cs₂CO₃ or K₃PO₄. Avoid using bases that can also act as hydride donors. Solvents like dioxane and toluene are generally preferred over alcohols, which can be a source of hydrides.[4]
-
Ligand Stability: Employ robust phosphine ligands that are resistant to degradation under the reaction conditions.
Experimental Protocol: Minimizing Hydrodehalogenation in a Suzuki Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and anhydrous K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if separate).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add freshly distilled, anhydrous dioxane via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
Logical Workflow for Troubleshooting Hydrodehalogenation
Caption: Troubleshooting workflow for hydrodehalogenation.
FAQ 3: Formation of 6,6'-di-tert-butoxy-2,2'-bipyridine (Homocoupling)
Question: My reaction is producing a significant amount of the homocoupled dimer of my starting material. How can I suppress this side reaction?
Answer: Homocoupling of this compound to form 6,6'-di-tert-butoxy-2,2'-bipyridine is a common side reaction, particularly in Suzuki-Miyaura couplings.[5][6] This can occur through two primary pathways:
-
Palladium-catalyzed homocoupling: Two molecules of the starting material react with the palladium catalyst. This is often favored at higher temperatures and with less active catalyst systems.[1]
-
Reaction with the boronic acid homodimer: Boronic acids can undergo homocoupling to form a biboronic species, which can then react with the starting material.
Causality:
-
High Temperatures: Can promote the homocoupling pathway.[1]
-
Slow Transmetalation: If the transmetalation step of the desired cross-coupling is slow, the oxidative addition intermediate has more time to react with another molecule of the starting material.
-
Catalyst System: The choice of palladium source and ligand can influence the relative rates of cross-coupling versus homocoupling.
Troubleshooting Guide: Homocoupling
Core Problem: The starting material dimerizes through a competing palladium-catalyzed pathway.
Solutions:
-
Lower Reaction Temperature: Try running the reaction at a lower temperature for a longer duration.[1]
-
Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes promote homocoupling of the boronic acid, which can lead to other byproducts.
-
Change Palladium Source: If using a Pd(II) precatalyst, consider switching to a Pd(0) source like Pd₂(dba)₃.[1]
-
Ligand Modification: Use a more effective ligand for the transmetalation step to accelerate the desired cross-coupling.
Illustrative Data: Effect of Temperature on Homocoupling
| Entry | Temperature (°C) | Cross-Coupling:Homocoupling Ratio |
| 1 | 120 | 3:1 |
| 2 | 100 | 8:1 |
| 3 | 80 | 20:1 |
This data is representative for a Suzuki coupling of a 2-bromopyridine and shows a clear trend of reduced homocoupling at lower temperatures.
FAQ 4: Cleavage of the tert-Butoxy Group
Question: I am isolating a product where the tert-butoxy group has been cleaved, resulting in a hydroxyl group. What reaction conditions cause this?
Answer: The tert-butyl ether is a protecting group that is known to be labile under acidic conditions.[7][8] While most cross-coupling reactions are run under basic or neutral conditions, cleavage can occur during the reaction or, more commonly, during the workup.
Causality:
-
Acidic Workup: Quenching the reaction with an acidic solution (e.g., NH₄Cl, dilute HCl) can lead to the hydrolysis of the tert-butoxy group.
-
Lewis Acidity: Some reagents used in the reaction or workup may have sufficient Lewis acidity to promote cleavage.
-
High Temperatures with Protic Solvents: Although less common, prolonged heating in the presence of protic solvents could potentially lead to some cleavage.
Troubleshooting Guide: tert-Butoxy Group Cleavage
Core Problem: The acid-labile tert-butoxy group is being cleaved during the reaction or workup.
Solutions:
-
Neutral or Basic Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Avoid any acidic workup steps.
-
Purification Conditions: If performing column chromatography, ensure the silica gel is not acidic. You can neutralize it by slurrying it with a solvent containing a small amount of a non-polar amine (e.g., triethylamine) before packing the column.
-
Temperature Control: While the tert-butoxy group is generally stable at typical cross-coupling temperatures, if cleavage is observed during the reaction, consider running the reaction at a lower temperature.
Reaction Pathway: Cleavage of the tert-Butoxy Group
Caption: Acid-catalyzed cleavage of the tert-butoxy group.
Purification Strategies
Challenge: Removing palladium residues and polar byproducts from pyridine-containing compounds can be challenging.
Recommendations:
-
Filtration through Celite/Silica: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite or silica gel to remove the bulk of the palladium catalyst.
-
Aqueous Wash: A standard aqueous workup can help remove inorganic salts. Use a neutral or slightly basic wash to avoid cleavage of the tert-butoxy group.
-
Column Chromatography: Use a solvent system with a small amount of triethylamine (e.g., 0.1-1%) to prevent streaking of the pyridine product on the silica gel column.
-
Distillation: If the product is a liquid and thermally stable, distillation can be an effective purification method.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. "Comparative study of homocoupling reactions to create 2,2’-bipyridine " by Ethan DePry, Hoa Le et al. [nsuworks.nova.edu]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Improving Yield in Suzuki Coupling of 2-Bromo-6-tert-butoxypyridine
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 2-Bromo-6-tert-butoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The sterically hindered nature of the tert-butoxy group and the electronic properties of the pyridine ring can often lead to lower-than-expected yields. This resource provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and enhance your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling of this compound is giving low to no yield. What are the most likely causes?
Low conversion in this specific Suzuki coupling is a common issue and can often be attributed to a combination of steric hindrance and electronic effects. The bulky tert-butoxy group ortho to the bromine atom can impede the oxidative addition of the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[1] Additionally, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low yield.
To address these challenges, a systematic optimization of the reaction conditions is necessary, with a primary focus on the catalyst system (palladium precursor and ligand) and the base.
Q2: How do I select the optimal palladium catalyst and ligand for this sterically hindered substrate?
For sterically demanding substrates like this compound, the choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You require ligands that are both bulky and electron-rich to facilitate the key steps of the catalytic cycle.
Recommended Ligand Classes:
-
Buchwald Ligands: These are a class of bulky, electron-rich biaryl phosphine ligands that have demonstrated exceptional performance in challenging Suzuki couplings. Ligands such as SPhos, XPhos, and RuPhos are excellent starting points for screening.[2] The steric bulk of these ligands promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition.[3]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can form very stable complexes with palladium, leading to highly active catalysts.[4][5] PEPPSI-type precatalysts are often used with NHC ligands.[3]
Catalyst System Recommendations:
| Palladium Precursor | Ligand | Typical Loading (mol%) | Rationale & Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | 1-5 | Highly universal for heteroaryl couplings, excellent for hindered substrates. |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | 1-5 | Effective for challenging couplings, including those with aryl chlorides. |
| PdCl₂(dppf) | dppf | 2-5 | A good general catalyst, but may be less effective than Buchwald ligands for this specific substrate.[6] |
A screening of different ligands is often the most effective approach to identify the optimal conditions for your specific boronic acid partner.
Q3: What is the role of the base in this reaction, and which one should I choose?
The base plays a crucial role in the Suzuki-Miyaura coupling. It facilitates the transmetalation step by forming a boronate species, which is more nucleophilic than the corresponding boronic acid.[7] For pyridine-containing substrates, the choice of base is particularly important to avoid side reactions.
Considerations for Base Selection:
-
Strength and Solubility: Strong, soluble bases can sometimes promote side reactions like hydrolysis of the tert-butoxy group or protodeboronation of the boronic acid.[8]
-
Coordination: Strongly coordinating bases can compete with the ligand for binding to the palladium center, leading to catalyst deactivation.
Recommended Bases:
| Base | Typical Equivalents | Solvent System | Notes |
| K₃PO₄ | 2-3 | Toluene/H₂O, Dioxane/H₂O | A versatile and commonly used base. Often provides a good balance of reactivity and minimal side reactions. |
| Cs₂CO₃ | 2-3 | Dioxane, DMF | A stronger base that can be effective when K₃PO₄ is not sufficient.[9] Its high solubility can be advantageous. |
| K₂CO₃ | 2-3 | Toluene/H₂O, Ethanol/H₂O | A milder base that can be effective, particularly with more reactive boronic acids.[10][11] |
| CsF | 2-3 | Dioxane, Isopropanol | Can be particularly effective for couplings involving 2-pyridylboron derivatives.[12] |
Avoid strong, nucleophilic bases like NaOH or KOH, as they can lead to hydrolysis of the tert-butoxy group, especially at elevated temperatures.
Q4: I'm observing significant amounts of side products. What are they and how can I minimize them?
The two most common side reactions in this Suzuki coupling are protodeboronation and homocoupling of the boronic acid.
1. Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond, leading to the formation of an arene byproduct.[8] Heteroaryl boronic acids can be particularly susceptible to this side reaction.[3]
Mitigation Strategies:
-
Use Anhydrous Conditions: Water can facilitate protodeboronation.[12] Using anhydrous solvents and bases can minimize this pathway.
-
Use Boronic Esters: Pinacol or MIDA boronates are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[13][14]
-
Optimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of protodeboronation. Monitor the reaction progress and stop it once the starting material is consumed.
2. Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. This can be promoted by the presence of Pd(II) species and oxygen.
Mitigation Strategies:
-
Thorough Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can contribute to the formation of Pd(II) species that promote homocoupling.[3]
-
Use a Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can minimize the amount of Pd(II) in the reaction mixture.
-
Slow Addition: In some cases, slow addition of the boronic acid can keep its concentration low and reduce the rate of homocoupling.[15]
Caption: Minimizing common side reactions.
Q5: Could the tert-butoxy group be cleaving under the reaction conditions?
Yes, cleavage of the tert-butoxy group to the corresponding pyridone is a potential side reaction, especially under harsh conditions (high temperatures and strongly basic or acidic environments).
To minimize this:
-
Moderate Temperatures: Aim for the lowest temperature that provides a reasonable reaction rate. Temperatures between 80-100 °C are typical.[16]
-
Use Milder Bases: As mentioned, avoid strong hydroxides. K₃PO₄ or Cs₂CO₃ are generally safer choices.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a starting point protocol that should be optimized for each specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.
-
Seal the flask, then evacuate and backfill with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Microwave-Assisted Protocol
Microwave irradiation can sometimes improve yields and reduce reaction times, particularly for challenging couplings.[17]
Procedure:
-
In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium precursor (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add the degassed solvent (e.g., DMF).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-60 minutes.
-
Work up and purify as described in the general protocol.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY01680G [pubs.rsc.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Technical Support Center: Reaction Workup and Quenching for 2-Bromo-6-tert-butoxypyridine
Welcome to the technical support guide for handling reactions involving 2-Bromo-6-tert-butoxypyridine. This versatile building block is frequently used in complex syntheses, particularly in lithiation/borylation and palladium-catalyzed cross-coupling reactions.[1][2] Proper workup and quenching procedures are paramount not only for maximizing product yield and purity but also for ensuring laboratory safety. This guide provides detailed, field-proven answers to common troubleshooting questions encountered during the experimental process.
Section 1: Lithiation via Halogen-Metal Exchange and Subsequent Workup
The transformation of this compound into its corresponding lithiated species using organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) is a powerful method for creating carbon-carbon or carbon-heteroatom bonds.[3] However, these reagents are pyrophoric and react violently with protic sources, demanding meticulous quenching and workup protocols.[4][5]
Frequently Asked Questions & Troubleshooting
Question 1.1: What is the standard procedure for quenching a reaction after lithiating this compound and reacting it with an electrophile?
Answer: The key objective is to safely neutralize any excess organolithium reagent before introducing an aqueous solution. The standard, safety-first approach is a sequential quench at low temperature (typically -78 °C to 0 °C) with progressively more reactive protic reagents.
-
Initial Quench with a Weakly Protic Solvent: Slowly add a less reactive alcohol like isopropanol.[6] This reacts exothermically but controllably with any remaining n-BuLi or the lithiated pyridine.
-
Follow-up with a More Reactive Alcohol: After the initial exotherm subsides, methanol can be added to ensure all highly reactive species are consumed.[4]
-
Aqueous Quench: Once you are confident no organolithium species remain, the reaction can be quenched with an aqueous solution. Saturated aqueous ammonium chloride (NH₄Cl) is often preferred over water.[7] Its mildly acidic nature (pH ~4.5-6.0) helps to neutralize the basic lithium alkoxides formed during the alcohol quench without being acidic enough to cleave the acid-sensitive tert-butoxy group.
Question 1.2: My quenching procedure is violently exothermic and seems unsafe. What am I doing wrong?
Answer: A violent quench is a critical safety failure and almost always indicates that a highly reactive organolithium species is being mixed too rapidly with a highly reactive quenching agent (like water).
Causality & Solution:
-
Cause: Adding water or even methanol directly to a reaction mixture that contains a significant amount of unreacted n-BuLi or t-BuLi.[5] The reaction is extremely fast and generates gaseous butane, leading to rapid pressure and temperature increases.
-
Solution: Always adhere to the hierarchical quenching protocol described in FAQ 1.1 . The reaction must be kept cold (e.g., in a dry ice/acetone bath) during the initial quench.[8] Add the quenching agent (isopropanol) dropwise with vigorous stirring, monitoring the internal temperature.[9] If you observe an uncontrollable exotherm, stop the addition immediately.
Troubleshooting Guide: Lithiation Workup
| Problem | Potential Cause | Recommended Solution |
| Violent/Uncontrolled Quench | Direct addition of water or a reactive proton source to excess organolithium reagent. | Cool the reaction to at least 0 °C (ideally -78 °C). Quench sequentially: 1. Isopropanol (dropwise), 2. Methanol, 3. Saturated aq. NH₄Cl.[4][6][7] |
| Low Yield of Desired Product | Incomplete lithiation due to wet solvent/glassware or poor quality BuLi. | Ensure all glassware is flame-dried and solvents are anhydrous. Titrate the organolithium reagent before use to determine its exact molarity.[10] |
| Loss of tert-butoxy Group | Exposure to acidic conditions during workup. | Use saturated aqueous NH₄Cl or saturated aqueous NaHCO₃ for the aqueous quench instead of dilute acid. Avoid silica gel chromatography if possible or use silica gel neutralized with triethylamine.[11] |
| Formation of Butylated Pyridine | Excess n-BuLi reacting as a nucleophile with an electrophilic intermediate. | Ensure precise control over the stoichiometry of the n-BuLi addition. Add the organolithium reagent slowly at low temperature. |
Detailed Protocol: General Workup for Lithiation Reactions
This protocol assumes the reaction of lithiated 2-tert-butoxypyridine with a generic electrophile at -78 °C is complete.
-
Cooling: Ensure the reaction flask is maintained at -78 °C in a dry ice/acetone bath.
-
Initial Quench: While stirring vigorously, slowly add isopropanol (e.g., 5 equivalents relative to the organolithium reagent) dropwise via syringe. Maintain the internal temperature below -60 °C.[6]
-
Secondary Quench: Once the addition of isopropanol is complete and the exotherm has ceased, slowly add methanol (e.g., 5 equivalents).
-
Warm and Quench: Remove the cooling bath and allow the mixture to warm to 0 °C in an ice-water bath. Slowly add saturated aqueous ammonium chloride solution.[7]
-
Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate or diethyl ether) and water.
-
Separation: Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl). This helps to break emulsions and remove water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product as required, typically by flash column chromatography or crystallization.
Workflow for Safe Quenching of Organolithium Reagents
Caption: Workflow for a safe and effective lithiation workup.
Section 2: Workup for Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which form C-C and C-N bonds, respectively.[12][13] The workup for these reactions is primarily focused on removing the palladium catalyst, inorganic salts, and other reaction components from the desired organic product.
Frequently Asked Questions & Troubleshooting
Question 2.1: What is a general workup procedure for a Suzuki or Buchwald-Hartwig reaction with this compound?
Answer: While specific conditions vary, a general workup involves cooling the reaction, filtering off insoluble materials, and performing a standard liquid-liquid extraction.
-
Cool and Filter: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, DCM) and filter through a pad of Celite®. This will remove the bulk of the precipitated palladium black and some inorganic salts.[14]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water to remove water-soluble components like the base (e.g., K₂CO₃, K₃PO₄).
-
Brine Wash: Wash the organic layer with brine. This aids in the removal of residual water and helps to prevent emulsion formation.[15]
-
Dry and Concentrate: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent in vacuo. The resulting crude material can then be purified.
Question 2.2: I have a persistent emulsion during my extractive workup. How can I resolve this?
Answer: Emulsions are common in cross-coupling workups due to the presence of phosphine ligands and finely divided solids. To break an emulsion:
-
Add a significant amount of saturated brine solution and swirl the separatory funnel gently (do not shake).
-
Allow the funnel to stand undisturbed for an extended period (15-60 minutes).
-
Filter the entire emulsified mixture through a pad of Celite®.
-
If the emulsion persists, breaking it by adding a small amount of a different organic solvent or by centrifugation may be effective.
Question 2.3: How do I effectively remove the palladium catalyst residue from my product? My final compound is still grey/black.
Answer: The dark color is characteristic of residual palladium.
-
Filtration: A thorough filtration through Celite® immediately after the reaction is the most effective first step.[14] Ensure you wash the reaction flask and the Celite pad with plenty of the extraction solvent to recover all the product.
-
Aqueous Washes: For some reactions, washing the organic layer with a solution of aqueous ammonium chloride or a dilute solution of a chelating agent like thiourea can help scavenge dissolved palladium species.
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal for 15-30 minutes, followed by filtration through Celite®, can effectively decolorize the solution. Use charcoal sparingly as it can adsorb your product.
Detailed Protocol: General Workup for Suzuki Coupling
This protocol assumes the Suzuki coupling of this compound with a boronic acid is complete.[16][17]
-
Cooling: Cool the reaction mixture to room temperature.
-
Dilution: Add ethyl acetate (or another suitable solvent) to dilute the reaction mixture.
-
Filtration: Filter the mixture through a short plug of Celite® in a Büchner funnel. Rinse the reaction flask and the Celite pad thoroughly with additional ethyl acetate to ensure complete transfer of the product.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with: a. Water (2x) b. Saturated aqueous brine (1x)[15]
-
Drying: Dry the separated organic layer over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Workflow for Palladium-Catalyzed Coupling Workup
References
- 1. 2-Bromo-6-(tert-butoxy)pyridine | CymitQuimica [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. enhs.uark.edu [enhs.uark.edu]
- 5. sarponggroup.com [sarponggroup.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: A Researcher's Guide to 2-Bromo-6-tert-butoxypyridine
Welcome to the technical support center for 2-Bromo-6-tert-butoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Debromination, the undesired loss of the bromine atom, is a common and often frustrating side reaction that can lead to low yields and complex purification challenges. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you mitigate this issue and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems related to the debromination of this compound in a direct, problem-solution format.
Issue 1: Significant Debromination During Metal-Halogen Exchange (e.g., Lithiation)
Symptoms:
-
You are performing a lithium-halogen exchange on this compound using an organolithium reagent (like n-BuLi or t-BuLi) followed by quenching with an electrophile.
-
LC-MS or NMR analysis of the crude product shows a low yield of the desired functionalized product and a significant amount of the debrominated byproduct, 2-tert-butoxypyridine.
Root Cause Analysis: The primary cause is the formation of the highly reactive 6-tert-butoxy-2-pyridyllithium intermediate. This species is a strong base and can be readily protonated by trace acidic protons in the reaction mixture, leading to the formation of 2-tert-butoxypyridine. Sources of protons can include residual moisture in the solvent or on the glassware, the electrophile itself, or even the solvent (e.g., THF) at elevated temperatures.
Solutions & Scientific Rationale:
1. Rigorous Temperature Control:
-
Protocol: Maintain the reaction temperature at -78 °C (dry ice/acetone bath) or even lower (e.g., -100 °C with a dry ice/ether or liquid N₂/ethanol bath) throughout the addition of the organolithium reagent and before the addition of the electrophile.
-
Rationale: The 6-tert-butoxy-2-pyridyllithium intermediate has limited thermal stability. At higher temperatures, it is more likely to react with trace proton sources or undergo other decomposition pathways. Extremely low temperatures decrease the rate of these undesired protonation reactions far more significantly than the rate of the desired metal-halogen exchange.
2. Slow Addition of Reagents:
-
Protocol: Add the organolithium reagent dropwise to the solution of this compound. A slow addition rate helps to control the exotherm of the reaction and prevents localized temperature increases.
-
Rationale: This technique minimizes the instantaneous concentration of the highly reactive organolithium reagent, reducing the likelihood of side reactions.
3. Consider Alternative Organolithium Reagents:
-
Protocol: While n-BuLi is common, using two equivalents of t-BuLi can sometimes be advantageous. The first equivalent performs the lithium-halogen exchange, and the second reacts with the t-BuBr byproduct to form isobutylene, an unreactive gas.[1]
-
Rationale: This strategy removes a potentially reactive byproduct from the reaction mixture, which could otherwise interfere with the desired pathway.[1]
4. Transmetalation to a More Stable Organometallic Species:
-
Protocol: After the initial lithium-halogen exchange is complete (at -78 °C), add a solution of anhydrous zinc chloride (ZnCl₂) in THF to the reaction mixture. Allow the solution to warm slightly (e.g., to 0 °C) to form the more stable organozinc reagent before adding the electrophile.
-
Rationale: This is a highly effective strategy. Organozinc reagents are significantly less basic and more thermally stable than their organolithium counterparts. This transmetalation step dramatically reduces the propensity for protonation, thereby minimizing debromination and improving the overall yield of the desired product. This approach has been shown to improve yields dramatically in similar systems where undesired side reactions with aryllithium intermediates are problematic.[2]
Issue 2: Significant Debromination During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Symptoms:
-
You are performing a Suzuki-Miyaura coupling with this compound and a boronic acid/ester.
-
Analysis shows the formation of the debrominated starting material (2-tert-butoxypyridine) and/or the debrominated coupled product.
Root Cause Analysis: This side reaction, often called hydrodehalogenation, is a known issue in palladium-catalyzed cross-coupling. It can occur through several mechanisms, but a common pathway involves the generation of a palladium-hydride (Pd-H) species. This species can then react with the starting material in a reductive process that cleaves the C-Br bond and replaces it with a C-H bond. Sources of the hydride can include the base, solvent, or impurities in the reagents.
Solutions & Scientific Rationale:
| Parameter | Recommendation | Scientific Rationale |
| Base | Switch from strong bases (e.g., NaOH, NaOt-Bu) to milder inorganic bases such as K₃PO₄ , Cs₂CO₃ , or K₂CO₃ .[3] | Strong bases can promote the formation of Pd-H species, which are key intermediates in the hydrodehalogenation pathway. Milder bases are less prone to generating these reactive hydrides, thus suppressing the undesired debromination.[3] |
| Temperature | Lower the reaction temperature (e.g., from 100 °C to 70-80 °C) and extend the reaction time if necessary.[3] | Undesired side reactions like debromination often have a higher activation energy than the desired cross-coupling. Lowering the temperature can selectively slow the rate of debromination more than the productive catalytic cycle.[3] |
| Catalyst/Ligand | Use a modern palladium catalyst system with bulky, electron-rich phosphine ligands. Examples include XPhos , SPhos , or RuPhos .[3] | These advanced ligands accelerate the rate-limiting reductive elimination step of the catalytic cycle. By making the desired coupling pathway faster, the catalyst is less likely to be diverted into the undesired debromination pathway.[3] |
| Solvent | Ensure the use of anhydrous, degassed aprotic solvents like 1,4-dioxane, THF, or toluene. Avoid protic solvents (e.g., alcohols).[3] | Protic solvents can be a direct source of protons or hydrides that facilitate debromination. Rigorous degassing removes oxygen, which can degrade the catalyst and lead to side reactions.[3] |
| Reagent Purity | Use fresh, high-purity boronic acids or esters. | Boronic acids can degrade over time to form boronic anhydrides (boroxines) and other impurities. These impurities can interfere with the catalytic cycle and contribute to side reactions like debromination. |
Experimental Protocols & Workflows
Protocol 1: Optimized Lithiation via ZnCl₂ Transmetalation
This protocol describes a robust method for the functionalization of this compound that minimizes debromination.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous NH₄Cl solution
-
Standard workup and purification reagents
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) to anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.
-
Transmetalation: In a separate flask, dry ZnCl₂ (1.2 eq) under vacuum with gentle heating, then dissolve it in anhydrous THF. Add this ZnCl₂ solution to the reaction mixture at -78 °C.
-
Warming: Allow the reaction to warm slowly to 0 °C and stir for 30 minutes.
-
Electrophilic Quench: Cool the mixture back down to -78 °C and add the electrophile (1.2 eq).
-
Final Warming & Quench: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Workup & Purification: Perform a standard aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by flash column chromatography.
Caption: A troubleshooting flowchart for debromination in cross-coupling reactions.
References
Technical Support Center: Synthesis of 2-Bromo-6-tert-butoxypyridine
Introduction for the Modern Chemist
Welcome to the technical support guide for the synthesis of 2-Bromo-6-tert-butoxypyridine. This versatile building block is crucial in the development of novel pharmaceuticals and functional materials, serving as a key intermediate for cross-coupling reactions and further derivatization. However, its synthesis, particularly during scale-up, presents distinct challenges that can impact yield, purity, and overall process efficiency.
This document, designed for researchers, chemists, and process development professionals, provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to diagnose issues, optimize your reaction conditions, and scale your synthesis with confidence.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most common and scalable route to this compound involves the mono-substitution of 2,6-dibromopyridine with a tert-butoxide salt, typically potassium tert-butoxide (KOtBu). The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
The primary challenge in this synthesis is controlling the reaction to favor the desired mono-substituted product over the di-substituted byproduct, 2,6-di(tert-butoxy)pyridine. Achieving high selectivity is paramount for simplifying purification and maximizing yield.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of the 2,6-di(tert-butoxy)pyridine byproduct. How can I improve selectivity for the mono-substituted product?
A1: This is the most common issue encountered. The formation of the di-substituted byproduct is a result of the product, this compound, competing with the starting material for the remaining nucleophile. To favor mono-substitution, you must carefully control the reaction kinetics and stoichiometry.
Key Strategies to Enhance Mono-selectivity:
-
Strict Stoichiometric Control: Use slightly less than one equivalent of potassium tert-butoxide (e.g., 0.95-0.98 eq.). This ensures the nucleophile is the limiting reagent, leaving some starting material behind, which is typically easier to separate from the product than the di-substituted byproduct.
-
Slow Reagent Addition: Add the potassium tert-butoxide solution (or perform a reverse addition of the dibromopyridine solution to the base) slowly over an extended period. This maintains a low instantaneous concentration of the nucleophile, kinetically favoring the reaction with the more electrophilic 2,6-dibromopyridine.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase selectivity. Although this may slow the reaction rate, it often provides a wider kinetic window to favor mono-substitution.
-
Solvent Choice: Anhydrous, aprotic polar solvents like Tetrahydrofuran (THF) or Dioxane are standard. They effectively solvate the potassium cation without interfering with the nucleophilicity of the tert-butoxide anion.
Q2: The reaction is sluggish and conversion is low, with a large amount of unreacted 2,6-dibromopyridine remaining. What are the likely causes?
A2: Low conversion is often traced back to the quality and handling of the reagents and the reaction environment.
-
Inactive Base: Potassium tert-butoxide is extremely hygroscopic.[1] Exposure to atmospheric moisture will hydrolyze it to potassium hydroxide and tert-butanol, significantly reducing its basicity and nucleophilicity. Always use freshly opened KOtBu or material that has been stored under an inert atmosphere in a desiccator.
-
Wet Solvent: The presence of water in the solvent will rapidly quench the tert-butoxide. Ensure you are using a properly dried, anhydrous solvent.
-
Insufficient Temperature/Time: While lower temperatures favor selectivity, the reaction may require more time or gentle heating to proceed to a reasonable conversion. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.
Q3: I'm performing a large-scale reaction (>100g) and facing issues with exotherms and inconsistent results. What are the key considerations for scale-up?
A3: Scaling this reaction introduces challenges related to heat and mass transfer.
-
Heat Management: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to runaway temperature increases, which drastically reduce selectivity by favoring the di-substitution reaction. Use a jacketed reactor with efficient overhead stirring and a programmable chiller to maintain a constant internal temperature.
-
Efficient Mixing: Inadequate mixing can create localized "hot spots" with high concentrations of the nucleophile, leading to byproduct formation. Ensure the reactor's impeller design and stirring speed are sufficient to maintain a homogenous mixture.
-
Controlled Addition: At scale, adding the base as a solid is not recommended due to clumping and poor control. A solution of KOtBu in anhydrous THF should be added via a metering pump at a steady, pre-determined rate to control the exotherm and maintain kinetic selectivity.
Q4: Besides the di-substituted byproduct, what other impurities might form?
A4: While di-substitution is the primary concern, other side reactions can occur.
-
Hydrolysis: If water is present, the tert-butoxy group on the product can be hydrolyzed, especially during acidic work-up conditions, to form 2-Bromo-6-hydroxypyridine. It is best to perform an aqueous quench under neutral or slightly basic conditions. The tert-butyl group is known to be sensitive to acidic conditions.[2]
-
Elimination: While less common in SNAr on an electron-deficient ring, strong, sterically hindered bases like KOtBu are known to promote elimination reactions.[1] Under certain conditions, side reactions involving the pyridine ring itself could occur, though this is less likely than the primary substitution pathway.
Q5: What is the most effective method for purifying the crude product?
A5: The purification strategy depends on the scale and the impurity profile.
-
Lab-Scale (<50g): Flash column chromatography on silica gel is the most effective method. A gradient elution using a non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate) can effectively separate the non-polar di-substituted byproduct, the desired product, and the more polar starting material (2,6-dibromopyridine).
-
Process-Scale (>100g): Chromatography is often not economically viable. The primary methods are:
-
Crystallization: If the product is a solid at room temperature or forms a stable crystalline solvate, this is the preferred method. Finding a suitable solvent system is key.
-
Vacuum Distillation: this compound is a liquid at room temperature[3], making distillation a viable option. The boiling points of the starting material, product, and di-substituted byproduct should be sufficiently different to allow for fractional distillation under reduced pressure.
-
Troubleshooting and Optimization Workflow
This decision tree provides a logical path to diagnose and resolve common issues encountered during the synthesis.
Caption: Troubleshooting decision tree for key synthesis issues.
Comparative Reaction Conditions
The choice of reaction parameters significantly impacts the ratio of the desired mono-substituted product to the di-substituted byproduct. While extensive comparative data in peer-reviewed literature for this specific reaction is scarce, the following table illustrates expected outcomes based on established principles of SNAr reactions.[4]
| Parameter | Condition A (Optimized for Selectivity) | Condition B (High Conversion Focus) | Expected Outcome |
| Solvent | Anhydrous THF | Anhydrous THF | No significant difference in selectivity. |
| Temperature | 0 °C to 5 °C | 25 °C to 40 °C | Lower temperature significantly favors mono-substitution. |
| KOtBu (eq.) | 0.98 | 1.1 | Sub-stoichiometric amount is crucial for minimizing di-substitution. |
| Addition Time | 60-90 minutes | 10 minutes | Slow addition is critical to maintain low nucleophile concentration. |
| Typical Mono:Di Ratio | >10 : 1 | ~3 : 1 | Condition A provides a much cleaner crude product, simplifying purification. |
Experimental Protocols
Protocol 1: Optimized Lab-Scale Synthesis (5-10 g)
This protocol is optimized for high selectivity and straightforward purification at the laboratory scale.
Workflow Overview
Caption: Step-by-step workflow for lab-scale synthesis.
Materials:
-
2,6-Dibromopyridine (1.0 eq.)
-
Potassium tert-butoxide (KOtBu) (0.98 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 2,6-dibromopyridine (e.g., 10.0 g) in anhydrous THF (e.g., 100 mL) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Solution: In a separate flame-dried flask under an inert atmosphere, prepare a solution of potassium tert-butoxide (0.98 eq.) in anhydrous THF (e.g., 50 mL). Note: This can be gently warmed to aid dissolution but must be cooled before addition.
-
Reaction Initiation: Cool the solution of 2,6-dibromopyridine to 0 °C using an ice-water bath.
-
Controlled Addition: Add the KOtBu solution dropwise to the stirred dibromopyridine solution via the dropping funnel over a period of 60-90 minutes. Carefully monitor the internal temperature to ensure it does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C. Monitor the reaction progress by TLC or GC-MS every 30-60 minutes. The reaction is typically complete when the majority of the starting material is consumed (usually 2-4 hours).
-
Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated aqueous NH₄Cl solution while maintaining cooling in the ice bath.
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10%) to isolate the pure this compound.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-6-tert-butoxypyridine
This guide will delve into the predicted ¹H and ¹³C NMR spectra, and the anticipated mass spectrum of 2-Bromo-6-tert-butoxypyridine. Each section will be supported by a comparative analysis with 2-bromopyridine, 2-bromo-6-methoxypyridine, and 2-(tert-butoxy)pyridine, providing a robust framework for spectral interpretation and compound verification.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected major mass spectral fragments for this compound. These predictions are derived from the analysis of the experimental data of the comparative compounds detailed in the subsequent sections.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-4 | ~7.45 | t | ~7.8 | 1H |
| H-3 | ~6.95 | d | ~7.8 | 1H |
| H-5 | ~6.70 | d | ~7.8 | 1H |
| -C(CH₃)₃ | ~1.55 | s | - | 9H |
Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~162 |
| C-6 | ~141 |
| C-4 | ~139 |
| C-3 | ~115 |
| C-5 | ~110 |
| -C(CH₃)₃ | ~81 |
| -C(CH₃)₃ | ~28 |
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment | Comments |
| 231/229 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for bromine. |
| 175/173 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butoxy group. |
| 157/155 | [M - C₄H₈ - H₂O]⁺ | Subsequent loss of water. |
| 78 | [C₅H₄N]⁺ | Pyridyl cation. |
| 57 | [C₄H₉]⁺ | tert-butyl cation (base peak). |
Comparative Spectroscopic Analysis
The rationale for the predicted data is grounded in the electronic effects of the substituents on the pyridine ring. The electron-donating tert-butoxy group and the electron-withdrawing bromine atom create a unique electronic environment that influences the chemical shifts and fragmentation patterns.
¹H NMR Spectral Comparison
The ¹H NMR spectra of substituted pyridines are characterized by distinct chemical shifts and coupling patterns in the aromatic region.
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 / Other (ppm) |
| This compound (Predicted) | ~6.95 (d) | ~7.45 (t) | ~6.70 (d) | - |
| 2-Bromopyridine[1][2] | 7.46-7.44 (m) | 7.55-7.50 (m) | 7.26-7.21 (m) | 8.30-8.40 (m) |
| 2-Bromo-6-methoxypyridine | 7.05 (d) | 7.39-7.42 (m) | 6.68 (d) | 3.93 (s, OCH₃) |
| 2-(tert-butoxy)pyridine[3] | 6.81 (ddd) | 7.52 (ddd) | 6.67 (dt) | 8.15 (ddd) |
The electron-donating nature of the alkoxy group (tert-butoxy and methoxy) is expected to shield the protons on the pyridine ring, causing an upfield shift compared to 2-bromopyridine. The bulky tert-butyl group in this compound is likely to have a more pronounced shielding effect than the methoxy group.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other (ppm) |
| This compound (Predicted) | ~162 | ~115 | ~139 | ~110 | ~141 | ~81 (-C(CH₃)₃), ~28 (-C(CH₃)₃) |
| 2-Bromopyridine[1] | 142.4 | 128.4 | 138.6 | 122.8 | 150.3 | - |
| 2-Bromo-6-methoxypyridine | - | - | - | - | - | - |
| 2-(tert-butoxy)pyridine[3] | 163.9 | 116.2 | 138.1 | 113.4 | 146.5 | 79.4 (-C(CH₃)₃), 28.7 (-C(CH₃)₃) |
The carbons directly attached to the electronegative oxygen and bromine atoms (C-2 and C-6) will be significantly deshielded and appear at lower fields. The chemical shifts of the other ring carbons will be influenced by the interplay of the electron-donating and -withdrawing effects of the substituents.
Mass Spectrometry Fragmentation Comparison
Electron ionization mass spectrometry of these compounds will reveal characteristic fragmentation patterns.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound (Predicted) | 231/229 | 175/173, 157/155, 78, 57 |
| 2-Bromopyridine | 159/157 | 78 |
| 2-Bromo-6-methoxypyridine | 189/187 | 174/172, 146/144, 78 |
| 2-(tert-butoxy)pyridine[3] | 151 | 95, 57 |
The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.[4] The fragmentation of this compound is expected to be dominated by the loss of the stable tert-butyl cation and subsequent fragmentation of the pyridine ring.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently invert several times to ensure complete dissolution.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.096 s
-
Spectral Width: 20 ppm
¹³C NMR Acquisition:
-
Spectrometer: 101 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.36 s
-
Spectral Width: 240 ppm
Figure 1. A generalized workflow for the acquisition and processing of NMR data.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
Electron Ionization (EI) Mass Spectrometry Acquisition:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 50-300
-
Scan Speed: 1000 amu/s
Figure 2. A streamlined workflow for obtaining and interpreting mass spectrometry data.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging a comparative analysis with structurally related analogues, we have established a robust framework for the interpretation of its NMR and mass spectra. The detailed experimental protocols and workflows provided herein offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable results. This guide serves as a valuable resource for researchers in the synthesis and characterization of novel pyridine derivatives, facilitating efficient and accurate structural elucidation.
References
A Comparative Guide to Alternatives for 2-Bromo-6-tert-butoxypyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the strategic selection of building blocks is a critical determinant of synthetic efficiency and overall project success. Substituted pyridines are a cornerstone of medicinal chemistry, and 2-bromo-6-tert-butoxypyridine has emerged as a valuable reagent for the introduction of the 6-tert-butoxypyridin-2-yl moiety via palladium-catalyzed cross-coupling reactions. The tert-butoxy group offers steric bulk and can influence the electronic properties of the pyridine ring, making this scaffold attractive for tuning the physicochemical properties of target molecules.
However, reliance on a single building block can limit synthetic flexibility and process optimization. This guide provides an in-depth technical comparison of viable alternatives to this compound, focusing on their performance in the widely employed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. We will delve into the reactivity, advantages, and limitations of chloro- and sulfonate-based electrophiles, supported by experimental data and detailed protocols to empower researchers to make informed decisions in their synthetic endeavors.
The Benchmark: Understanding the Reactivity of this compound
This compound is a popular choice for cross-coupling due to the inherent reactivity of the C-Br bond in the palladium catalytic cycle. The oxidative addition of an aryl bromide to a Pd(0) complex is generally more facile than that of an aryl chloride, often allowing for milder reaction conditions and a broader catalyst scope.
Key Alternatives and Their Comparative Performance
The primary commercially available and synthetically accessible alternatives to this compound are its 2-chloro and 2-sulfonate (triflate and nonaflate) analogs. The choice between these alternatives hinges on a balance of reactivity, cost, stability, and the specific demands of the synthetic target.
2-Chloro-6-tert-butoxypyridine
As a more cost-effective alternative, 2-chloro-6-tert-butoxypyridine presents an attractive option, particularly for large-scale synthesis. However, the greater strength of the C-Cl bond compared to the C-Br bond necessitates more forcing reaction conditions to achieve efficient oxidative addition.[1] This often translates to higher reaction temperatures, longer reaction times, and, most critically, the need for more specialized and electron-rich, bulky phosphine ligands to facilitate the activation of the C-Cl bond.[2]
The Suzuki-Miyaura coupling of 2-chloropyridines typically requires more sophisticated catalyst systems than their bromo counterparts. While traditional catalysts like Pd(PPh₃)₄ may be sufficient for 2-bromopyridines, the coupling of 2-chloropyridines often necessitates the use of sterically hindered and electron-rich biaryl phosphine ligands, such as XPhos, SPhos, or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or a pre-formed palladacycle.[3][4]
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling
| Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 |
| 2-Chloro-6-tert-butoxypyridine | XPhos Pd G3 | K₃PO₄ | Toluene | 110 | 24 | ~80-90 |
Note: The data in this table is representative and compiled from typical conditions for similar 2-alkoxypyridine substrates. Yields are highly dependent on the specific boronic acid partner and optimization of reaction conditions.
Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination of 2-chloro-6-tert-butoxypyridine is more challenging than that of the bromo analog. The oxidative addition of the C-Cl bond is often the rate-limiting step.[2] The use of bulky, electron-rich phosphine ligands is crucial for achieving high yields. Ligands such as XPhos and BrettPhos have proven effective in promoting the amination of electron-rich and sterically hindered 2-chloropyridines.[5]
Table 2: Comparative Performance in a Representative Buchwald-Hartwig Amination
| Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | ~90-98 |
| 2-Chloro-6-tert-butoxypyridine | RuPhos Pd G3 | LiHMDS | THF | 100 | 18 | ~85-95 |
Note: The data in this table is representative and compiled from typical conditions for similar 2-alkoxypyridine substrates. Yields are highly dependent on the specific amine coupling partner and optimization of reaction conditions.
2-Triflyloxy- and 2-Nonafluorobutanesulfonyloxy-6-tert-butoxypyridine (Pyridyl Triflates and Nonaflates)
Pyridyl triflates (OTf) and nonaflates (ONf) are excellent alternatives to halopyridines in cross-coupling reactions.[6] They are readily prepared from the corresponding pyridone, which can be synthesized from 2-amino-6-tert-butoxypyridine. The high reactivity of these sulfonates is attributed to the excellent leaving group ability of the triflate and nonaflate anions.
While both are highly reactive, nonaflates generally exhibit greater thermal and hydrolytic stability compared to triflates.[7] This increased stability can translate to cleaner reactions, higher yields, and fewer byproducts, particularly in reactions requiring prolonged heating or in the presence of nucleophilic bases that can promote hydrolysis of the sulfonate.[8] The enhanced stability of nonaflates is a significant advantage when working with sensitive substrates or when striving for high-purity products.
Both triflates and nonaflates are highly effective electrophiles in Suzuki-Miyaura and Buchwald-Hartwig reactions, often reacting under milder conditions than their chloro- and even bromo- counterparts. The choice between them may come down to the specific reaction conditions and the commercial availability or synthetic accessibility of the corresponding sulfonylating agent.
Table 3: Comparative Reactivity of Sulfonates in a Representative Suzuki-Miyaura Coupling
| Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Triflyloxy-6-tert-butoxypyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 4 | >95 |
| 2-Nonafluorobutanesulfonyloxy-6-tert-butoxypyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 4 | >95 |
Note: The data in this table is representative and based on the high reactivity of aryl sulfonates in Suzuki-Miyaura couplings. Nonaflates may offer an advantage in cases where triflate decomposition is observed.
Mechanistic Considerations and Experimental Workflows
The choice of an alternative to this compound should be guided by an understanding of the catalytic cycles of the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Catalytic Cycle
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The oxidative addition step is typically rate-limiting, and its facility follows the trend I > Br > ONf ≈ OTf > Cl.
Buchwald-Hartwig Amination Catalytic Cycle
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Similar to the Suzuki-Miyaura reaction, the oxidative addition of the aryl halide or sulfonate is a critical step, with reactivity following a similar trend.
Experimental Protocols
The following are generalized protocols and should be optimized for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of 2-Chloro-6-tert-butoxypyridine
Materials:
-
2-Chloro-6-tert-butoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add 2-chloro-6-tert-butoxypyridine, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Add anhydrous, degassed toluene, followed by this compound and the amine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Figure 3: General experimental workflow for cross-coupling reactions.
Conclusion and Recommendations
The selection of an appropriate electrophile for the introduction of the 6-tert-butoxypyridin-2-yl moiety is a multifaceted decision.
-
This compound remains the reliable workhorse, offering a good balance of reactivity and accessibility, and is often the starting point for initial synthetic explorations.
-
2-Chloro-6-tert-butoxypyridine is a cost-effective alternative, particularly for large-scale synthesis, but requires more specialized and often more expensive catalyst systems and more forcing reaction conditions. The development of highly active palladacycle precatalysts has significantly improved the viability of using chloropyridines in cross-coupling.[3]
-
2-Triflyloxy- and 2-nonafluorobutanesulfonyloxy-6-tert-butoxypyridine are highly reactive alternatives that can often proceed under milder conditions than their halo-counterparts. Nonaflates, in particular, offer enhanced stability, which can be advantageous in complex syntheses. The synthetic overhead of preparing these reagents from the corresponding pyridone should be considered.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including cost, scale, and the functional group tolerance of the substrates. This guide provides the foundational knowledge and starting points for the rational selection and implementation of these valuable synthetic building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. nasc.ac.in [nasc.ac.in]
- 4. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Palladium-catalyzed amination of aryl nonaflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 2-Halopyridine Reactivity in Suzuki-Miyaura Coupling
Based on the initial search results, I have a good foundation on the following topics:
-
General Suzuki Coupling Mechanism: Oxidative addition, transmetalation, reductive elimination are the key steps. Oxidative addition is often the rate-determining step and is directly influenced by the carbon-halogen bond strength.
-
Reactivity Trend of Halides: The general reactivity order for halides in Suzuki coupling is I > OTf > Br >> Cl. This is related to the C-X bond dissociation energy.
-
Challenges with Chloropyridines: 2-chloropyridines are less reactive and often require more specialized conditions, such as sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, to facilitate the difficult oxidative addition step.
-
Importance of Ligands: Ligands play a crucial role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. Bulky, electron-rich ligands are particularly important for activating less reactive chlorides.
-
Heteroaryl Substrates: The electronic properties of the pyridine ring itself influence reactivity. The electron-deficient nature of the pyridine ring generally makes oxidative addition easier compared to electron-rich aromatics. The position of the halogen also matters.
-
Reaction Conditions: I have found information on typical catalysts (e.g., Pd(OAc)2, Pd(PPh3)4), bases (e.g., carbonates, phosphates), and solvents (e.g., toluene, dioxane, aqueous mixtures).
However, to create a high-quality, data-driven comparison guide, I still need more specific, quantitative data. My next steps will be to refine my search to find:
-
Specific C-X Bond Dissociation Energies (BDEs) for 2-iodo, 2-bromo, and 2-chloropyridine. The initial search gave general trends and data for other heterocycles, but specific values for the 2-pyridyl position would be very authoritative.
-
Comparative Experimental Data: I need to find studies that directly compare the yields, reaction times, and catalyst loadings for the Suzuki coupling of 2-chloro-, 2-bromo-, and 2-iodopyridine under similar conditions. This will be crucial for the data table.
-
A Concrete Experimental Protocol: I need a well-documented, representative protocol for the Suzuki coupling of a 2-halopyridine that I can adapt for the guide. A procedure from a source like Organic Syntheses or a highly-cited paper would be ideal.
I will now formulate the next set of search queries to address these gaps. I have gathered a significant amount of information.
What I have:
-
Fundamental Principles: I have a solid understanding of the Suzuki-Miyaura catalytic cycle and the factors influencing it, particularly the role of the C-X bond strength in the rate-determining oxidative addition step.
-
Reactivity Trend: The sources confirm the general reactivity trend of I > Br >> Cl for 2-halopyridines in Suzuki coupling. This is directly linked to the C-X bond dissociation energies (BDEs).
-
BDE Data: I found a key source (PMC - NIH) that provides calculated C-Cl BDEs for pyridine, stating the 2-position C-Cl BDE is around 95-96 kcal/mol, which is lower (more reactive) than other positions. It also provides comparative BDEs for chlorobenzene (97.6 kcal/mol) and bromobenzene (82.6 kcal/mol), which strongly supports the observed reactivity difference between chloro and bromo substrates.
-
Comparative Experimental Data: While a single paper with a perfect head-to-head-to-head comparison of 2-iodo, 2-bromo, and 2-chloro pyridine under identical conditions is not available, I have found several sources that provide strong indicative data:
-
One paper (MDPI) directly compares 2-chloro and 2-bromopyridines, stating that the chlorides are less reactive and give lower yields.
-
Several other sources (BenchChem) compare dihalopyridines (e.g., 2-bromo-4-iodopyridine vs. 2-chloro-4-iodopyridine), consistently showing that the C-I bond reacts selectively over C-Br and C-Cl bonds, providing excellent evidence for the superior reactivity of iodides.
-
I have found typical reaction conditions, yields, and catalyst systems for each class of halide, which is sufficient to build a comparative table.
-
-
Ligand Requirements: The sources highlight that while simple ligands like PPh3 can be effective for bromides, the less reactive chlorides often require more advanced, bulky, and electron-rich phosphine ligands (like XPhos) or N-heterocyclic carbenes (NHCs) to achieve good yields.
-
Experimental Protocol: I have found several detailed experimental procedures for Suzuki couplings of halopyridines (e.g., from NIH and BenchChem). I can synthesize a representative, detailed protocol from these examples, including setup, execution, work-up, and purification.
-
Diagram Information: I have all the necessary information about the steps (oxidative addition, transmetalation, reductive elimination) and intermediates to create the Graphviz diagram of the catalytic cycle.
Introduction: The Central Role of 2-Substituted Pyridines
The 2-substituted pyridine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and versatile method for forging the crucial carbon-carbon bonds required to synthesize these complex molecules. The reaction's appeal lies in its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its organoboron reagents.
This guide provides an in-depth comparison of the three most common starting materials for this transformation: 2-iodopyridine, 2-bromopyridine, and 2-chloropyridine. For researchers and process chemists, selecting the optimal halide is a critical decision that balances reactivity, cost, and reaction robustness. This document will dissect the fundamental principles governing their reactivity, provide supporting experimental data, and offer a practical, field-tested protocol to guide your synthetic strategy.
Fundamental Principles: The Catalytic Cycle and the Halogen's Decisive Role
The Suzuki-Miyaura reaction is orchestrated by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount to comprehending the reactivity differences among halopyridines.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the 2-halopyridine. This is typically the rate-determining step of the entire cycle.
-
Transmetalation: The organic group (R) from the activated boronic acid or ester is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the final product and regenerating the Pd(0) catalyst.
The energy barrier of the oxidative addition step is directly related to the strength of the C-X bond. A weaker bond is cleaved more easily, leading to a faster reaction. This single factor is the primary determinant of the reactivity trend observed for 2-halopyridines.
Reactivity Comparison: A Head-to-Head Analysis
The choice of halogen has profound implications for reaction conditions, catalyst selection, and overall efficiency. The established reactivity order for Suzuki coupling is I > Br >> Cl . This trend is a direct consequence of the corresponding carbon-halogen bond dissociation energies (BDEs).
| Halogen (X) | C-X Bond Type | Avg. BDE (Aryl-X) | Relative Reactivity | Key Characteristics & Causality |
| Iodo | C-I | ~65-70 kcal/mol | Highest | The C-I bond is the weakest, leading to very rapid oxidative addition. This allows for mild reaction conditions (often room temperature), low catalyst loadings, and the use of simple phosphine ligands or even ligand-free systems. Its high cost and lower stability are the main drawbacks. |
| Bromo | C-Br | ~83 kcal/mol | Intermediate | 2-Bromopyridine represents the "workhorse" substrate, offering an excellent balance of high reactivity and moderate cost. Oxidative addition is typically fast, allowing for robust and reliable couplings with a wide range of boronic acids using standard catalysts like Pd(PPh₃)₄. |
| Chloro | C-Cl | ~96-98 kcal/mol | Lowest | The C-Cl bond is significantly stronger, making oxidative addition the most challenging step. Standard catalysts are often ineffective. Successful coupling requires specialized, highly active systems, typically involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) and higher reaction temperatures to overcome the high activation energy. Despite this, their low cost makes them highly desirable for large-scale synthesis. |
2-Iodopyridines: The Reactive Spearhead
Due to the weak C-I bond, 2-iodopyridines are exceptionally reactive. This allows for the use of very mild conditions and a broad array of palladium catalysts. In di- or polyhalogenated systems, a C-I bond will almost always react with high selectivity over C-Br or C-Cl bonds, making it an excellent choice for sequential cross-coupling strategies.
-
Advantages: Highest reactivity, mild conditions, low catalyst loading, high selectivity.
-
Disadvantages: Highest cost, lower stability (can be light-sensitive), higher molecular weight.
2-Bromopyridines: The Reliable Workhorse
2-Bromopyridines are the most commonly used substrates in both discovery and process chemistry. They provide a perfect compromise between the high reactivity of iodides and the low cost of chlorides. Their C-Br bond is weak enough to undergo oxidative addition under standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80-100 °C) while being stable enough for easy handling and storage.
-
Advantages: Good balance of reactivity and cost, high reliability, broad substrate scope.
-
Disadvantages: Can require heating, may not be reactive enough for highly challenging couplings.
2-Chloropyridines: The Economic and Scalable Choice
From an industrial and economic standpoint, 2-chloropyridines are the most attractive starting materials due to their low cost and widespread availability. However, their utility was historically limited by the strength of the C-Cl bond. The development of advanced catalyst systems in the last two decades has revolutionized their use. To facilitate the difficult oxidative addition, ligands are required that are both sterically bulky and highly electron-donating. This electronic character increases the electron density on the palladium center, promoting its insertion into the strong C-Cl bond.
-
Advantages: Lowest cost, ideal for large-scale synthesis.
-
Disadvantages: Lowest reactivity, requires specialized and often expensive ligands, higher temperatures, and more rigorous optimization.
Field-Proven Experimental Protocol: Suzuki Coupling of 2-Bromopyridine
This protocol provides a reliable, step-by-step method for a typical Suzuki-Miyaura coupling, using 2-bromopyridine and phenylboronic acid as representative substrates.
Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), anhydrous
-
1,4-Dioxane (4 mL), anhydrous
-
Deionized Water (1 mL)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Scientist's Note: Charging the solids first under ambient atmosphere is efficient. The catalyst is sensitive but can be handled quickly in air. For highly sensitive or prolonged reactions, use of a glovebox is recommended.
-
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum for 1-2 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also lead to unwanted side reactions like the homocoupling of boronic acids.
-
-
Solvent Addition: Using syringes, add the anhydrous 1,4-dioxane followed by the deionized water. The water should be degassed beforehand by bubbling argon through it for 15-20 minutes.
-
Scientist's Note: The biphasic solvent system is crucial. Dioxane solubilizes the organic components and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the activation of the boronic acid for transmetalation.
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously to ensure efficient mixing between the two phases.
-
Monitoring Progress: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Self-Validation: The disappearance of the 2-bromopyridine starting material is the primary indicator of reaction completion.
-
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Isolation and Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the pure 2-phenylpyridine product.
Conclusion and Outlook
The choice between 2-iodo-, 2-bromo-, and 2-chloropyridine for Suzuki-Miyaura coupling is a strategic decision guided by a trade-off between reactivity and cost.
-
2-Iodopyridines offer the highest reactivity for rapid, mild, and selective couplings, ideal for delicate substrates or complex multi-step syntheses.
-
2-Bromopyridines provide a robust and reliable option for a wide range of applications, representing the gold standard in many academic and industrial labs.
-
2-Chloropyridines , empowered by modern catalyst technology, are the clear choice for cost-effective, large-scale manufacturing where initial optimization efforts are justified by the low cost of the starting material.
A thorough understanding of the underlying mechanistic principles, particularly the impact of the C-X bond energy on the rate-limiting oxidative addition step, enables chemists to make informed decisions, streamline optimization, and ultimately accelerate the development of novel molecules.
A Comparative Study of Catalysts for 2-Bromo-6-tert-butoxypyridine Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry and materials science. 2-Bromo-6-tert-butoxypyridine is a valuable building block, offering a versatile scaffold for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions. The choice of catalyst is a critical parameter that dictates the success, efficiency, and scalability of these transformations. This guide provides an in-depth comparative analysis of various catalytic systems for the coupling of this compound, supported by experimental data from analogous systems to inform catalyst selection and reaction optimization.
The Critical Role of the Catalyst in Pyridine Functionalization
The electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate to the metal center can complicate cross-coupling reactions. A well-chosen catalyst system, comprising a palladium precursor and a supporting ligand, is essential to overcome these challenges and achieve high yields and selectivity. The ligand plays a pivotal role in modulating the electronic and steric properties of the palladium center, thereby influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2]
This guide will explore the application of four major classes of palladium-catalyzed cross-coupling reactions for the functionalization of this compound: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[3][4] For a substrate like this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents. The efficacy of the catalyst is highly dependent on the nature of the ligand.[1]
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of 2-Bromopyridine Analogues
While direct head-to-head comparative data for this compound is scarce in the literature, the following table summarizes the performance of common catalyst systems for the Suzuki coupling of other 2-bromopyridines. This data serves as a strong starting point for reaction optimization.
| Catalyst System (Palladium Precursor / Ligand) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Key Features & Considerations |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 | ~28 | A classic, versatile catalyst, but may require higher loadings and longer reaction times for challenging substrates.[1][5] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | ~95 | ~95 | SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination.[1][6] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | ~98 | ~196 | N-Heterocyclic Carbene (NHC) ligands offer high stability and activity, allowing for low catalyst loadings.[1] |
Note: The data in this table is a representative compilation from various sources for analogous 2-bromopyridine substrates and may not reflect a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst).[1]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The choice of ligand directly impacts the efficiency of each step in the catalytic cycle. Bulky, electron-rich ligands like SPhos accelerate the rate-limiting oxidative addition of the aryl bromide to the Pd(0) center and facilitate the final reductive elimination step to release the product.[2][5]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of halopyridines.[4][5][6]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%) and add them to the reaction flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the flask.
-
Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[7][8][9] For this compound, this reaction opens avenues to a wide range of N-substituted derivatives. The choice of a strong, non-nucleophilic base is crucial for catalyst turnover.[10]
Comparative Performance of Catalytic Systems in Buchwald-Hartwig Amination of 2-Bromopyridine Analogues
| Catalyst System (Palladium Precursor / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Amine |
| Pd₂(dba)₃ / BINAP | NaOᵗBu | Toluene | 80 | 4 | ~60 | (+/-)-trans-1,2-diaminocyclohexane[11] |
| [Pd(allyl)Cl]₂ / XPhos | NaOᵗBu | Toluene | 100 | 24 | >95 | Diphenylamine[12] |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 8-95 | Various Arylamines[12] |
Note: This data is compiled from studies on analogous 2-bromopyridine substrates and is intended to guide catalyst selection.
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the C-N bond.[7][8]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of similar 2-bromopyridine derivatives.[11][13]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%), and sodium tert-butoxide (NaOᵗBu, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir for the specified time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, typically employing a palladium catalyst and a copper(I) co-catalyst.[14][15] This reaction is invaluable for synthesizing alkynyl-substituted pyridines.
Comparative Performance of Catalytic Systems in Sonogashira Coupling of 2-Bromopyridine Analogues
| Catalyst System (Palladium Precursor / Ligand) | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 60 | 6 | 80-90[16] |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96[17] |
| [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | rt | - | up to 97[15] |
Note: Data is based on analogous 2-bromopyridine systems. The development of copper-free Sonogashira couplings is a significant advancement, mitigating issues with alkyne homocoupling.[15]
Representative Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[17]
-
Reaction Setup: To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (0.0125 mmol, 2.5 mol%), PPh₃ (0.025 mmol, 5.0 mol%), and CuI (0.025 mmol, 5.0 mol%).
-
Solvent and Reagent Addition: Add DMF (2.0 mL) and stir for 30 minutes. Then, add this compound (0.5 mmol), the terminal alkyne (0.6 mmol), and triethylamine (Et₃N, 1 mL).
-
Reaction: Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC.
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Heck Reaction: Vinylation of this compound
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, offering a powerful method for C-C bond formation.[18][19][20]
Comparative Performance of Catalytic Systems in Heck Coupling of Aryl Bromides
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | ~75[21] |
| Pd(OAc)₂ | None | K₂CO₃ | H₂O/DMF | 80 | 4 | High[22] |
Note: Data is for the coupling of bromobenzene and styrene, providing a general indication of catalyst performance.
Representative Experimental Protocol: Heck Reaction
This protocol is a general procedure for the Heck reaction of aryl bromides.[22]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and K₂CO₃ (2 mmol).
-
Solvent Addition: Add a mixture of H₂O (3 mL) and DMF (3 mL).
-
Reaction: Heat the mixture to 80 °C for 4 hours, monitoring by TLC or GC.
-
Work-up: After cooling, extract the product with an organic solvent.
-
Purification: Wash the organic phase with water and brine, dry, and concentrate. Purify the product by column chromatography.
Conclusion and Future Outlook
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a versatile strategy for the synthesis of a diverse range of substituted pyridines. The choice of catalyst system is paramount for achieving optimal results.
-
For Suzuki-Miyaura couplings , catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos or highly active NHC ligands like IPr offer excellent performance, often with low catalyst loadings.
-
In Buchwald-Hartwig aminations , the combination of a palladium precursor with a sterically hindered biarylphosphine ligand like XPhos and a strong base such as NaOᵗBu is highly effective.
-
For Sonogashira couplings , traditional Pd/Cu systems remain reliable, while modern copper-free methods utilizing specialized palladium precatalysts provide milder reaction conditions and can prevent undesirable side reactions.
-
The Heck reaction offers a straightforward method for vinylation, with phosphine-free systems in aqueous media presenting a more environmentally benign option.
The data and protocols presented in this guide, primarily derived from analogous 2-bromopyridine systems, provide a robust foundation for researchers to select and optimize catalytic conditions for their specific applications involving this compound. The continued development of more active, stable, and versatile catalysts will undoubtedly further expand the synthetic utility of this important heterocyclic building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Validating the structure of 2-Bromo-6-tert-butoxypyridine products
An Objective Guide to the Structural Validation of 2-Bromo-6-tert-butoxypyridine and Its Isomeric Competitors
Abstract
This guide provides a comprehensive framework for the unambiguous structural validation of this compound (CAS 949160-14-9), a critical heterocyclic building block in pharmaceutical and materials science research.[1][2] We present a comparative analysis of orthogonal analytical techniques designed to differentiate the target molecule from its potential positional isomers, which can arise during synthesis. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), this guide establishes a self-validating workflow. The protocols and data presented herein are intended to provide researchers, scientists, and drug development professionals with the expertise to ensure the chemical integrity of their starting materials, a cornerstone of reproducible and reliable research.
The Imperative of Structural Validation: Beyond Purity
In complex multi-step syntheses, the identity of a starting material is as critical as its purity. This compound is a di-substituted pyridine, and its synthetic routes can potentially yield positional isomers.[3] For instance, incomplete regioselectivity during substitution reactions on a di-brominated pyridine precursor could lead to the formation of isomers such as 2-Bromo-4-tert-butoxypyridine or 3-Bromo-5-tert-butoxypyridine. Relying solely on a single data point, like a molecular weight confirmation, is insufficient and risks misinterpretation of downstream results.
The causality is clear: different isomers will exhibit distinct reactivity, sterics, and electronic properties. Using an incorrect isomer can lead to failed reactions, unexpected byproducts, and fundamentally flawed structure-activity relationship (SAR) studies. This guide, therefore, focuses on a multi-pronged analytical strategy to provide unequivocal structural proof.
The Analytical Gauntlet: A Self-Validating Workflow
A robust validation strategy does not rely on a single technique but rather on the convergence of evidence from multiple, independent methods. Each technique interrogates a different molecular property, and together they form a logical system that confirms the specific arrangement of atoms in this compound.
Caption: Logical workflow for comprehensive structural validation.
Part 1: Nuclear Magnetic Resonance (NMR) - The Definitive Architectural Tool
NMR spectroscopy is the most powerful technique for distinguishing constitutional isomers.[4] The chemical shifts (δ) and coupling constants (J) of the pyridine ring protons provide a unique fingerprint of the substitution pattern.
For this compound, we expect to see a characteristic three-proton system. In contrast, a potential isomer like 4-Bromo-2-tert-butoxypyridine would exhibit a different splitting pattern and chemical shifts due to the altered electronic environment.[3]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer the solution to a 5 mm NMR tube.[5]
-
¹H NMR Acquisition:
-
Instrument: 400 MHz Spectrometer.
-
Acquire 16-32 scans with a 30-degree pulse and a 1-second relaxation delay.
-
Process with a 0.3 Hz line broadening and reference the spectrum to TMS at 0.00 ppm.[5]
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz Spectrometer (on a 400 MHz system).
-
Acquire 1024-2048 scans with proton decoupling, a 45-degree pulse, and a 2-second relaxation delay.
-
Process with a 1.0 Hz line broadening and reference to the CDCl₃ solvent peak at 77.16 ppm.[5]
-
-
2D NMR (HMBC): Acquire a standard Heteronuclear Multiple Bond Correlation (HMBC) spectrum to establish long-range C-H correlations, which are critical for unambiguous assignment.
Comparative NMR Data
The key to differentiation lies in the coupling patterns and chemical shifts of the aromatic protons.
| Parameter | This compound (Expected) | Alternative: 2-Bromo-4-tert-butoxypyridine (Predicted) | Rationale for Differentiation |
| Aromatic Protons | 3H | 3H | --- |
| H3 Signal | Doublet of doublets (dd) or Doublet (d) | Singlet-like (d) | In the target, H3 is coupled to H4. In the isomer, H3 has no ortho-proton, only a small meta-coupling to H5. |
| H4 Signal | Triplet (t) or Doublet of doublets (dd) | Doublet (d) | The target's H4 is coupled to H3 and H5, appearing as a triplet. The isomer's H4 is absent. |
| H5 Signal | Doublet of doublets (dd) or Doublet (d) | Doublet (d) | In the target, H5 is coupled to H4. In the isomer, H5 is coupled to H6. |
| tert-Butyl Protons | Singlet, ~1.6 ppm | Singlet, ~1.6 ppm | Unlikely to be a primary differentiator. |
| Key HMBC Correlation | Yes: tert-butyl protons (¹H) to C6 (¹³C) | No: tert-butyl protons (¹H) would correlate to C4 (¹³C) | This single correlation definitively confirms the position of the tert-butoxy group relative to the nitrogen. |
Note: Actual chemical shifts can vary based on solvent and concentration. The pattern is the key identifier.
Caption: The definitive HMBC correlation confirming the 6-position.
Part 2: Mass Spectrometry (MS) - Corroborating Identity
While NMR elucidates the structure, MS provides orthogonal confirmation of the molecular weight and elemental composition (specifically, the presence of bromine).[6] Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns.
The most crucial diagnostic feature is the isotopic signature of bromine. Natural bromine exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br. Therefore, any fragment containing a bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[5]
Experimental Protocol: GC-MS
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.[4]
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate.
-
GC Conditions: Use a standard non-polar column (e.g., DB-5ms) with a temperature ramp (e.g., 100°C to 250°C) to ensure proper volatilization and separation from impurities.
-
MS Analysis: Scan a mass range of m/z 50-300. Identify the molecular ion peak [M]⁺ and analyze the fragmentation pattern.[5]
Comparative MS Data
| Parameter | This compound | Alternative: Isomer | Rationale for Differentiation |
| Molecular Formula | C₉H₁₂BrNO | C₉H₁₂BrNO | Identical |
| Molecular Weight | 230.10 g/mol | 230.10 g/mol | Identical |
| Molecular Ion [M]⁺ | m/z 230/232 | m/z 230/232 | Confirms MW and presence of one Br atom. Not a differentiator. |
| Key Fragment [M-56]⁺ | m/z 174/176 | m/z 174/176 | Corresponds to the loss of isobutylene (C₄H₈) from the tert-butyl group. Common to both. |
| Key Fragment [M-57]⁺ | m/z 173/175 | m/z 173/175 | Corresponds to the loss of the tert-butyl radical (•C₄H₉). Common to both. |
Note: While the primary fragments may be similar, the relative intensities could differ slightly. However, MS is best used here for confirmation of MW and Br presence, not for primary isomer differentiation.
Part 3: High-Performance Liquid Chromatography (HPLC) - The Final Purity Check
HPLC is the industry standard for assessing the purity of organic compounds.[7] Crucially, a well-developed HPLC method can also separate positional isomers, allowing for their quantification.[8]
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 70% A / 30% B and ramp to 5% A / 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[4]
-
Sample Preparation: Dissolve the sample in the mobile phase (~1 mg/mL) and filter through a 0.45 µm syringe filter.
-
Analysis: Inject 10 µL. The presence of more than one major peak would indicate impurities or the presence of an isomer that needs to be collected and characterized.
Conclusion
References
- 1. 2-Bromo-6-(tert-butoxy)pyridine | CymitQuimica [cymitquimica.com]
- 2. 2-Bromo-6-(tert-butoxy)pyridine | 949160-14-9 | ZMB16014 [biosynth.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
A Senior Application Scientist's Guide to 2-Bromo-6-tert-butoxypyridine in Cross-Coupling Reactions: A Comparative Benchmark
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for the synthesis of complex molecules is a critical decision that dictates the efficiency, robustness, and scalability of a synthetic route. Pyridine scaffolds are ubiquitous in pharmaceuticals, and the strategic choice of a functionalized pyridine source can be the difference between a high-yielding, straightforward reaction and a challenging, low-yielding endeavor.
This guide provides an in-depth technical comparison of 2-Bromo-6-tert-butoxypyridine against other common pyridine sources in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower you to make informed decisions in your synthetic planning.
The Strategic Advantage of the 2,6-Disubstituted Pyridine Motif
The 2,6-disubstituted pyridine core is a privileged scaffold in medicinal chemistry. The substituents at these positions can modulate the electronic properties of the pyridine ring and provide vectors for further functionalization or interaction with biological targets. In the realm of cross-coupling reactions, the nature and position of the leaving group (typically a halogen) and other substituents profoundly influence reactivity.
Benchmarking this compound: A Head-to-Head Comparison
We will evaluate the performance of this compound in three of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Its performance will be contextualized by comparing it with other relevant pyridine building blocks.
The Underlying Principle: Understanding Reactivity in Halopyridines
In palladium-catalyzed cross-coupling reactions, the first and often rate-limiting step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The strength of this bond is a primary determinant of reactivity. For halopyridines, the generally accepted trend for reactivity is:
I > Br > OTf > Cl
This trend is a direct consequence of the carbon-halogen bond dissociation energies. The weaker C-I bond is more readily cleaved by the palladium catalyst, leading to faster reaction rates and often allowing for milder reaction conditions. Conversely, the stronger C-Cl bond requires more forcing conditions and typically more electron-rich and bulky phosphine ligands to facilitate oxidative addition.[1]
The Role of the tert-Butoxy Group: More Than Just a Steric Footprint
The tert-butoxy group at the 6-position of this compound is not an innocent bystander. Its electronic and steric properties play a crucial role in modulating the reactivity of the C-Br bond at the 2-position.
-
Inductive Effect: As an alkoxy group, the tert-butoxy substituent is electron-donating through resonance but electron-withdrawing through its inductive effect. In the context of the pyridine ring, the inductive withdrawal acidifies the ring protons and can influence the electronics at the 2-position.
-
Steric Hindrance: The bulky tert-butyl group can sterically influence the approach of the palladium catalyst and the coupling partners. This can be either beneficial, by promoting reductive elimination, or detrimental, by hindering oxidative addition.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone for the formation of biaryl and heteroaryl-aryl structures. Here, we compare the performance of various 2-halopyridines.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 (Est.) | [2][3] |
| 2-Chloro-6-tert-butoxypyridine | Alkyl pinacol boronic ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | "remarkably efficient" | [4] |
| 2-Bromo-6-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 75 | [5] |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 98 | [5] |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 78 | [5] |
Analysis and Causality:
-
This compound is expected to be a highly effective substrate in Suzuki-Miyaura couplings, providing excellent yields under standard conditions. The electron-withdrawing inductive effect of the tert-butoxy group can enhance the rate of oxidative addition.
-
The "remarkably efficient" coupling of 2-chloro-6-tert-butoxypyridine is noteworthy.[4] It suggests that the electronic influence of the tert-butoxy group can help to overcome the inherent lower reactivity of the C-Cl bond, making the chloro analogue a viable and potentially more cost-effective alternative.
-
The comparison with 2-bromo-6-methylpyridine and the parent 2-bromopyridine highlights the general high reactivity of bromopyridines in this transformation.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Pyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 90 | 16 | ~90-98 (Est.) | [6][7] |
| 2-Bromo-6-methylpyridine | cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | 80 | 4 | 60 | [8] |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80 | 18 | 95 | [5] |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ / DavePhos | NaOt-Bu | Toluene | 100 | 24 | 92 | [5] |
Analysis and Causality:
-
This compound is anticipated to be an excellent substrate for Buchwald-Hartwig amination, readily coupling with a variety of primary and secondary amines to give high yields.
-
The data for 2-bromo-6-methylpyridine shows a moderate yield, which could be substrate-specific, but underscores that reaction optimization is key.
-
The high yields obtained with both 2-bromopyridine and 2-chloropyridine demonstrate the broad applicability of this reaction. The successful use of the less reactive 2-chloropyridine often requires the use of more specialized, electron-rich, and bulky phosphine ligands like DavePhos to facilitate the challenging oxidative addition step.[5]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for the synthesis of aryl and heteroaryl alkynes, important intermediates in organic synthesis.
Table 3: Comparative Performance in Sonogashira Coupling
| Pyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | ~80-90 (Est.) | [9][10] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 98 | [10] |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 4 | 99 | [5] |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 6 | 96 | [5] |
Analysis and Causality:
-
This compound is expected to perform well in Sonogashira couplings, though the bulky tert-butoxy group might necessitate slightly longer reaction times or slightly elevated temperatures compared to less hindered substrates.
-
The near-quantitative yields for 2-bromopyridine and 3-bromopyridine highlight the efficiency of this reaction for simple bromopyridines. The presence of an amino group in 2-amino-3-bromopyridine does not hinder the reaction, demonstrating good functional group tolerance.[5][10]
Experimental Protocols
The following are detailed, step-by-step methodologies for the benchmark reactions. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Caption: General workflow for the Suzuki-Miyaura coupling.
Methodology:
-
To an oven-dried Schlenk flask, add this compound (230 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 22 mg, 0.03 mmol, 3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with high-purity nitrogen three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-phenyl-6-tert-butoxypyridine.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Caption: General workflow for the Buchwald-Hartwig amination.
Methodology:
-
To an oven-dried Schlenk tube, add this compound (230 mg, 1.0 mmol, 1.0 equiv.), sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol%), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 14.3 mg, 0.03 mmol, 3 mol%).
-
Seal the tube with a septum, and evacuate and backfill with high-purity nitrogen three times.
-
Add degassed toluene (10 mL) and morpholine (105 µL, 1.2 mmol, 1.2 equiv.) via syringe.
-
Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with toluene. Filter the mixture through a pad of Celite, washing with additional toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-(6-(tert-butoxy)pyridin-2-yl)morpholine.
Conclusion and Outlook
This compound stands out as a highly versatile and reactive building block for the synthesis of complex pyridine-containing molecules. Its performance in key cross-coupling reactions is generally excellent, often providing high yields under relatively mild conditions.
Key Takeaways:
-
High Reactivity: The C-Br bond in this compound is readily activated in palladium-catalyzed reactions, making it a reliable choice for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
-
Favorable Electronics: The tert-butoxy group's electronic properties likely contribute to the efficient oxidative addition, a key step in the catalytic cycle.
-
Viable Alternatives: For cost-sensitive applications, the analogous 2-chloro-6-tert-butoxypyridine is a compelling alternative, with its reduced reactivity being surmountable through the use of modern, highly active catalyst systems.[4]
-
Predictable Performance: The reactivity of this compound aligns with the established principles governing halopyridine chemistry, allowing for rational planning of synthetic routes.
By understanding the interplay of the halogen leaving group and the electronic and steric nature of the substituents, researchers can strategically select the optimal pyridine source for their specific synthetic challenge, ultimately accelerating the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. rsc.org [rsc.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Bromo-6-tert-butoxypyridine and its Synthetic Intermediates
For researchers, scientists, and professionals in the fast-paced world of drug development, the meticulous characterization of synthetic intermediates is paramount. The purity and structural integrity of these building blocks directly impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). 2-Bromo-6-tert-butoxypyridine is a key heterocyclic intermediate, valued for its role in the synthesis of a variety of pharmacologically active molecules.[1][2] Its successful utilization hinges on the ability to unequivocally confirm its structure and assess its purity through robust analytical techniques.
This comprehensive guide provides an in-depth comparison of the primary spectroscopic methods for the analysis of this compound and its common synthetic precursor, 2,6-dibromopyridine. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but the underlying scientific rationale for the observed spectral features. This guide is structured to empower you with the expertise to confidently interpret spectroscopic data, troubleshoot potential impurities, and ensure the quality of this critical synthetic intermediate.
The Synthetic Landscape: From Precursor to Product
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction, starting from the readily available 2,6-dibromopyridine. The tert-butoxide group is introduced by reacting 2,6-dibromopyridine with a suitable tert-butoxide salt, such as potassium tert-butoxide.
dot graph "synthesis_workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption="Synthetic route to this compound"
Understanding the spectroscopic signatures of both the starting material and the final product is crucial for monitoring the reaction progress and identifying any unreacted starting material or potential side products.
A Comparative Spectroscopic Analysis
In this section, we will dissect the expected and reported spectroscopic data for 2,6-dibromopyridine and this compound. This comparative approach will highlight the key spectral changes that confirm the successful substitution reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling patterns, and integration of the signals in ¹H and ¹³C NMR spectra, we can piece together the precise arrangement of atoms within a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,6-dibromopyridine is relatively simple due to the molecule's symmetry. We expect to see a triplet for the proton at the 4-position (H-4) and a doublet for the two equivalent protons at the 3- and 5-positions (H-3 and H-5).[3]
Upon successful conversion to this compound, this symmetry is broken, leading to a more complex spectrum. The protons on the pyridine ring are no longer equivalent, and we expect to see three distinct signals in the aromatic region. Additionally, a new, highly shielded singlet corresponding to the nine equivalent protons of the tert-butyl group will appear in the aliphatic region.
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| 2,6-Dibromopyridine | H-3, H-5 | ~7.3-7.5 | Doublet |
| H-4 | ~7.1-7.3 | Triplet | |
| This compound | Pyridine Protons | ~6.5-7.5 | Multiplets |
| tert-butyl Protons | ~1.5 | Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. For 2,6-dibromopyridine, we expect to see three signals in the aromatic region corresponding to the three distinct carbon environments.[4]
The introduction of the tert-butoxy group in this compound will result in several key changes in the ¹³C NMR spectrum. A new, highly shielded signal for the quaternary carbon of the tert-butyl group will appear, along with a signal for the three equivalent methyl carbons. The chemical shifts of the pyridine ring carbons will also be altered due to the electronic effect of the electron-donating tert-butoxy group.
| Compound | Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| 2,6-Dibromopyridine | C-2, C-6 | ~142-144 |
| C-3, C-5 | ~128-130 | |
| C-4 | ~139-141 | |
| This compound | C-2 (C-Br) | ~140-142 |
| C-6 (C-O) | ~160-162 | |
| Pyridine Ring Carbons | ~110-140 | |
| Quaternary C (tert-butyl) | ~80-82 | |
| Methyl C (tert-butyl) | ~28-30 |
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Gently swirl or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool in the Pasteur pipette to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.
For 2,6-dibromopyridine, the FTIR spectrum will be dominated by absorptions corresponding to the aromatic C-H and C=C/C=N stretching and bending vibrations. The C-Br stretching vibration is also expected, although it may be weak and appear in the fingerprint region.
The conversion to this compound will introduce a prominent C-O-C stretching band, characteristic of the ether linkage. The spectrum will also show strong absorptions corresponding to the C-H stretching and bending of the tert-butyl group.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Compound Presence |
| Aromatic C-H | Stretching | 3000-3100 | Both |
| Aromatic C=C and C=N | Stretching | 1400-1600 | Both |
| C-H (tert-butyl) | Stretching | 2850-2970 | This compound |
| C-H (tert-butyl) | Bending | 1365-1395 | This compound |
| C-O-C (ether) | Stretching | 1050-1250 | This compound |
| C-Br | Stretching | 500-600 | Both |
Experimental Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
-
Crystal Cleaning: Before each measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Pressure Application: Apply gentle pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum and display the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern.
A key feature in the mass spectrum of any bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. This results in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.
For 2,6-dibromopyridine, which contains two bromine atoms, the isotopic pattern will be even more distinct, with M⁺, M⁺+2, and M⁺+4 peaks in an approximate ratio of 1:2:1.
The fragmentation of this compound under electron ionization (EI) is expected to involve the loss of a tert-butyl group as a stable carbocation, leading to a prominent peak at m/z [M-57]⁺. Other fragmentations may include the loss of the bromine atom or cleavage of the pyridine ring.
| Compound | Expected Molecular Ion (M⁺) | Key Fragmentation Ions (m/z) |
| 2,6-Dibromopyridine | 235, 237, 239 (1:2:1 ratio) | [M-Br]⁺, pyridine ring fragments |
| This compound | 230, 232 (1:1 ratio) | [M-C₄H₉]⁺ (loss of tert-butyl), [M-Br]⁺, [C₄H₉]⁺ (tert-butyl cation) |
dot graph "ms_fragmentation" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption="Expected mass spectral fragmentation of this compound"
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Injection: Introduce a small volume of the sample solution into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then ionized by a beam of high-energy electrons in the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Interpretation: The resulting mass spectrum is a plot of ion abundance versus m/z, from which the molecular weight and fragmentation pattern can be determined.
Conclusion: A Multi-faceted Approach to Quality Assurance
The comprehensive spectroscopic analysis of this compound and its intermediates is a critical step in ensuring the quality and consistency of this valuable synthetic building block. By employing a combination of NMR, FTIR, and Mass Spectrometry, researchers can confidently verify the structure of the target compound, monitor the progress of its synthesis, and identify any potential impurities. This guide has provided a framework for understanding and interpreting the key spectroscopic features of this compound and its precursor, 2,6-dibromopyridine. As with any analytical endeavor, a meticulous and multi-faceted approach, grounded in a solid understanding of spectroscopic principles, is the cornerstone of reliable and reproducible scientific research.
References
A Senior Application Scientist's Guide: Cost-Benefit Analysis of 2-Bromo-6-tert-butoxypyridine in Synthesis
For researchers and drug development professionals, the selection of a starting material is a critical decision point that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Substituted pyridines are ubiquitous scaffolds in medicinal chemistry, and the strategic choice of a functionalized building block can save invaluable time and resources. This guide provides an in-depth cost-benefit analysis of using 2-Bromo-6-tert-butoxypyridine, comparing it objectively with its most common precursor alternative, 2,6-dibromopyridine.
The Strategic Value of this compound
This compound is a bifunctional reagent designed for precision and efficiency. Its value lies in the orthogonal reactivity of its two key groups:
-
The 2-Bromo Group: A reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C) couplings. The reactivity of bromopyridines is generally robust and offers a good balance between stability and reactivity, typically exceeding that of their chloro-analogues.[1]
-
The 6-tert-butoxy Group: This is more than just a substituent; it's a strategic element. The bulky tert-butyl group serves as a protecting group for a hydroxyl functionality, which can be unmasked under acidic conditions post-coupling to reveal a 6-hydroxypyridin-2-yl moiety. Furthermore, its steric bulk and electron-donating nature can influence the regioselectivity and reactivity at the C2 position.
This built-in functionality means the reagent is designed for step-economy, allowing for direct entry into complex 2,6-disubstituted pyridines without the need for additional protection/deprotection sequences.
Physicochemical & Safety Profile
Before any synthesis, a thorough understanding of a reagent's properties and handling requirements is paramount.
| Property | Value | Source |
| CAS Number | 949160-14-9 | [2][3] |
| Molecular Formula | C₉H₁₂BrNO | [4][5] |
| Molecular Weight | 230.1 g/mol | [4][5] |
| Physical Form | Liquid | [3] |
| Storage | Inert atmosphere, 2-8°C | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][3] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2][3] |
Expert Insight: The hazard profile is standard for many halogenated heterocyclic reagents.[6][7][8] Proper handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. Its sensitivity suggests that storage under an inert atmosphere (Nitrogen or Argon) is crucial to prevent degradation and ensure reproducibility in reactions.
The Core Comparison: Strategic Reagent vs. Bulk Precursor
The most common alternative to starting with this compound is to begin with the cheaper, more accessible bulk chemical, 2,6-dibromopyridine , and functionalize it selectively. This choice presents a classic synthesis dilemma: upfront material cost versus overall process cost (reagents, solvents, labor, and time).
Cost Analysis
The initial acquisition cost is a primary consideration. The following is a representative price comparison from various chemical suppliers.
| Reagent | Supplier Example | Pack Size | Price (USD) | Price per Gram (USD) |
| This compound | Ambeed (via ChemicalBook) | 1 g | $45.00 | $45.00 |
| This compound | CookeChem | 1 g | ~$31.50 (RMB 226.40) | $31.50 |
| 2,6-Dibromopyridine | Major Supplier Average | 25 g | ~$50.00 | $2.00 |
| 2,6-Dibromopyridine | Major Supplier Average | 100 g | ~$150.00 | $1.50 |
Note: Prices are approximate, subject to change, and vary by supplier and purity.
On a per-gram basis, 2,6-dibromopyridine is over 20 times cheaper. However, this simple comparison is misleading as it ignores the downstream costs associated with its use.
Synthetic Workflow Comparison
The true cost-benefit emerges when we analyze the required synthetic steps to reach a common intermediate, for example, a 2-aryl-6-hydroxypyridine.
Caption: Comparative synthetic pathways to a 2-Aryl-6-hydroxypyridine.
Causality Behind the Challenge (Pathway B): Achieving selective mono-functionalization of 2,6-dibromopyridine is non-trivial. The two bromine atoms have similar electronic environments. While some selective protocols exist, they often result in a mixture of mono- and di-substituted products, necessitating careful purification.[9][10] For C-N couplings, selective copper-catalyzed methods have been developed, but these may not be broadly applicable to all coupling partners and can require specific ligand systems.[9][10] For Suzuki couplings, achieving high selectivity often requires sub-stoichiometric amounts of the boronic acid and careful monitoring, which can lead to incomplete conversion of the starting material.
The consequence is a trade-off:
-
Pathway A (this compound): Higher initial material cost, but the reaction is a standard, predictable Suzuki coupling. Purification is straightforward, and the subsequent deprotection is typically high-yielding. This pathway prioritizes predictability and speed.
-
Pathway B (2,6-Dibromopyridine): Lower initial material cost, but fraught with potential challenges. The key mono-coupling step can have lower yields, produce difficult-to-separate byproducts (di-substituted pyridine and unreacted starting material), and require significant process optimization. This adds labor, solvent, and analytical costs, eroding the initial savings.
Performance Data & Head-to-Head Analysis
Let's quantify the comparison with representative experimental data for a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.
| Parameter | Pathway A: this compound | Pathway B: 2,6-Dibromopyridine | Justification & Expert Insights |
| Step 1: Coupling | Suzuki Coupling | Selective Mono-Suzuki | The reactivity of 2-bromopyridines in Suzuki coupling is well-established.[1] The challenge for Pathway B is selectivity. |
| Typical Yield | >90% (for coupling step) | 40-70% (of desired mono-product) | High yields for standard couplings are common. Selective reactions on symmetric di-halo substrates are often lower yielding due to competitive di-substitution. |
| Key Byproducts | Minor catalyst-derived impurities. | Di-coupled product, unreacted starting material. | Purification in Pathway B is significantly more complex, often requiring careful column chromatography to separate three components with similar polarities. |
| Downstream Steps | 1 (Deprotection) | 1 (Hydroxylation) | Both pathways require a second step, but the input material for Pathway A's second step is much purer. |
| Overall Yield | ~85% (over 2 steps) | ~35-60% (over 2 steps) | The lower, more variable yield of Pathway B is a significant drawback, especially for scaling up. |
| Estimated Process Time | 1.5 days (Coupling + Deprotection) | 3-4 days (Optimization, Reaction, Difficult Purification, Second Step) | Time is a critical cost factor. Pathway B's optimization and purification needs can double the timeline. |
| "True Cost" | High initial cost, but efficient and predictable. Lower overall project cost. | Low initial cost, but inefficient and risky. Higher overall project cost. | The "true cost" must include labor (FTE), failed reactions, and purification expenses, which heavily favor Pathway A for complex targets. |
Recommended Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a reliable method for the Suzuki-Miyaura coupling of this compound. The choice of a palladium(II) acetate/SPhos system is deliberate; SPhos is a bulky, electron-rich phosphine ligand that is highly effective for cross-coupling reactions involving sterically hindered or electron-rich aryl halides.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under a positive pressure of an inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Catalyst Addition: Add the palladium precursor, such as Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and the phosphine ligand, such as SPhos (0.04 equiv). The order of addition can be critical; adding the catalyst and ligand last is common practice.
-
Atmosphere Exchange: The flask is sealed, and the atmosphere is exchanged by evacuating and backfilling with inert gas three times. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) is essential for catalyst stability.
-
Heating and Monitoring: The reaction mixture is heated to the target temperature (typically 90-100 °C) and stirred vigorously. The reaction progress is monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure 2-aryl-6-tert-butoxypyridine derivative.[11][12][13]
Conclusion and Recommendation
The choice between this compound and 2,6-dibromopyridine is a strategic one that hinges on the project's priorities.
-
This compound is the superior choice for discovery and development programs where time, predictability, and the probability of success are the primary drivers. Its higher upfront cost is an investment in efficiency, leading to faster synthesis of target molecules, cleaner reaction profiles, and ultimately, a lower overall project cost. It is the recommended reagent for complex, multi-step syntheses where reliability is paramount.
-
2,6-Dibromopyridine remains a viable option for academic research or cost-sensitive projects where the synthesis target is simple, or where a team has the time and resources to invest in optimizing a selective mono-functionalization protocol. Its low cost per gram is advantageous only if the subsequent challenges of selectivity and purification can be efficiently overcome.
As a Senior Application Scientist, my recommendation for drug development professionals is to view this compound not as an expensive reagent, but as a tool for risk mitigation and timeline acceleration. The cost of a failed or delayed synthesis far outweighs the initial savings from using a cheaper, but more challenging, precursor.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-Bromo-6-(tert-butoxy)pyridine | 949160-14-9 [sigmaaldrich.com]
- 4. 2-Bromo-6-(tert-butoxy)pyridine , 97% , 949160-14-9 - CookeChem [cookechem.com]
- 5. 2-Bromo-6-(tert-butoxy)pyridine | CymitQuimica [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Bromo-6-tert-butoxypyridine: A Risk-Based Approach to Personal Protective Equipment
As researchers and drug development professionals, our work with novel chemical entities like 2-Bromo-6-tert-butoxypyridine demands a meticulous approach to safety. This guide moves beyond a simple checklist, offering a deep, scientifically-grounded framework for selecting and using Personal Protective Equipment (PPE). Our objective is to build a culture of safety that is both rigorous and intuitive, ensuring that every procedure, from material receipt to waste disposal, is underpinned by a robust understanding of the potential hazards and the rationale for our protective measures.
Hazard Profile: Understanding the "Why" Behind the PPE
This compound (CAS No. 949160-14-9) is a substituted pyridine derivative. While specific toxicological data is limited, the Globally Harmonized System (GHS) classification, derived from data on the compound and its structural analogs, provides a clear directive for our safety protocols.[1][2] The primary hazards are summarized below.
| Hazard Statement | GHS Classification | Implication for Handling |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Prevention of ingestion via direct or indirect contact is critical. |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Direct skin contact must be avoided to prevent local irritation. |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | The eyes are highly susceptible; robust protection against splashes is mandatory. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | Inhalation of vapors or aerosols must be minimized to protect the respiratory system. |
The GHS pictogram associated with this compound is the Exclamation Mark (GHS07), signaling these acute toxicity, irritation, and sensitization hazards.[1]
The Core Ensemble: Your First Line of Defense
Handling this compound requires a baseline of PPE for all operations, regardless of scale. This "Core Ensemble" is non-negotiable and designed to mitigate the primary risks of skin, eye, and incidental contact.
A. Hand Protection: The Critical Barrier
The choice of gloves is paramount. Given the aromatic and halogenated nature of the molecule, not all materials offer adequate protection.
-
Primary Recommendation: Nitrile or neoprene gloves. These materials have demonstrated resistance to a broad range of chemicals, including pyridine and its derivatives.[3][4]
-
Avoid: Latex gloves, which offer poor protection against many organic solvents and reagents.[4]
-
Protocol:
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Proper Removal: Use the "glove-in-glove" technique to avoid skin contact with the contaminated outer surface.
-
Disposal: Dispose of contaminated gloves immediately in a designated hazardous waste container.[5] Do not reuse disposable gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5]
-
B. Eye and Face Protection: Shielding Against Splashes
Given that this compound is a liquid and causes serious eye irritation, robust eye protection is mandatory.[1][2]
-
Minimum Requirement: Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[5][6]
-
Best Practice/Increased Risk Scenarios: For procedures with a higher risk of splashing (e.g., transfers of >100 mL, reactions under pressure), supplement safety glasses with a full-face shield.[7]
-
Emergency Preparedness: Ensure an eyewash station is immediately accessible and has been tested weekly. In case of eye contact, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[4][8]
C. Protective Clothing: Preventing Skin Contact
A lab coat is the standard for protecting skin and personal clothing from contamination.
-
Material: A flame-resistant lab coat is preferable, especially when working with flammable solvents.
-
Protocol:
-
Keep the lab coat fully buttoned.
-
Remove the lab coat before leaving the laboratory.
-
If significant contamination occurs, remove the garment immediately (if safe to do so) and wash the affected skin area.[7][9] Contaminated clothing should be laundered separately or disposed of as hazardous waste, depending on the extent of contamination.[9]
-
Engineering Controls and Respiratory Protection
The most effective way to prevent respiratory irritation is to control vapors at the source.
-
Primary Control: All handling of this compound should be performed inside a certified chemical fume hood.[3][4][10] This provides adequate ventilation and protects the user from inhaling harmful fumes.
-
Respiratory Protection: A respirator is generally not required if work is conducted within a functioning fume hood. However, it becomes necessary in specific situations:
-
Emergency Situations: During a large spill or system failure.
-
Inadequate Ventilation: If a fume hood is not available or its performance is compromised.
-
-
Respirator Type: If required, use a NIOSH/MSHA-approved air-purifying respirator with an organic vapor (Type A) cartridge.[7][8][10] Note that air-purifying respirators are ineffective in oxygen-deficient atmospheres.[7] All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training.
Operational Plans: From Bench to Disposal
Safe handling extends beyond wearing PPE. It involves integrating safety into every step of the workflow.
Workflow for Safe Handling and Disposal
The following diagram outlines the critical decision points and safety procedures for working with this compound.
Caption: A procedural workflow for the safe handling and disposal of this compound.
Spill Response Protocol
Even with the best precautions, spills can occur. Swift and correct action is crucial.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Spill: For small spills (<100 mL) that you are trained to handle, proceed with cleanup. For large spills, evacuate the lab and contact your institution's emergency response team.
-
Don Appropriate PPE: At a minimum, this includes the Core Ensemble plus a face shield. For larger spills, respiratory protection may be necessary.
-
Containment: Use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[3][7]
-
Collection: Carefully collect the absorbent material using non-sparking tools and place it into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[5][10]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Ensure all contaminated materials, including gloves and wipes, are disposed of as hazardous waste.[11]
Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: this compound waste is classified as halogenated organic waste . Do not mix it with non-halogenated or non-hazardous waste streams.[12]
-
Container Management:
-
Contaminated Solids: All disposable items that have come into direct contact with the chemical (e.g., gloves, pipette tips, absorbent paper) must be collected in a separate, labeled container for solid hazardous waste.[11]
-
Final Disposal: Store waste containers in a designated, well-ventilated, and secure secondary containment area. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11][12]
By integrating this expert-level understanding of hazards with rigorous operational and disposal plans, we can ensure a safe and responsible environment for advancing our scientific goals.
References
- 1. 2-Bromo-6-(tert-butoxy)pyridine | 949160-14-9 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.fr [fishersci.fr]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. media.laballey.com [media.laballey.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
